molecular formula C7H6FNO B1200420 4-Fluorobenzamide CAS No. 824-75-9

4-Fluorobenzamide

货号: B1200420
CAS 编号: 824-75-9
分子量: 139.13 g/mol
InChI 键: VNDHYTGVCGVETQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H6FNO and its molecular weight is 139.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDHYTGVCGVETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60231717
Record name 4-Fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-75-9
Record name 4-Fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60231717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FLUOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB79F3XB1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Fluorobenzamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 824-75-9

This technical guide provides an in-depth overview of 4-Fluorobenzamide, a versatile building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties of this compound

This compound is a white to off-white crystalline powder. Its chemical structure consists of a benzamide core with a fluorine atom substituted at the para position of the benzene ring. This fluorine substitution imparts unique physicochemical properties that are highly valuable in the design of bioactive molecules.

Physicochemical and Pharmacokinetic Data

The key properties of this compound are summarized in the table below, providing a ready reference for experimental design and computational modeling.

PropertyValueReference
CAS Number 824-75-9[1]
Molecular Formula C₇H₆FNO[1]
Molecular Weight 139.13 g/mol [1]
Melting Point 154-157 °C
Boiling Point 253.1 ± 23.0 °C at 760 mmHg
Density 1.2099 g/cm³ (estimate)
Appearance White to light beige powder
Solubility Information not readily available
pKa 15.93 ± 0.50 (Predicted)

Synthesis of this compound: Experimental Protocols

Two primary and reliable methods for the synthesis of this compound are detailed below. These protocols are based on established chemical transformations and are suitable for laboratory-scale preparation.

Protocol 1: Synthesis from 4-Fluorobenzoyl Chloride

This method involves the amination of 4-fluorobenzoyl chloride. It is a straightforward and efficient route for producing this compound.

Materials:

  • 4-Fluorobenzoyl chloride

  • Aqueous ammonia (concentrated)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in an appropriate organic solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated aqueous ammonia (a slight excess) to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Protocol 2: Synthesis from 4-Fluorobenzoic Acid

This protocol involves the conversion of 4-fluorobenzoic acid to its acid chloride, followed by amination.

Materials:

  • 4-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Ammonia gas or a solution of ammonia in an organic solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) or oxalyl chloride to the suspension at room temperature.

  • Stir the mixture at room temperature or gently reflux until the reaction is complete (cessation of gas evolution and dissolution of the solid).

  • Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure to obtain the crude 4-fluorobenzoyl chloride.

  • Dissolve the crude acid chloride in an anhydrous inert solvent like dichloromethane.

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent until the reaction is complete.

  • Work-up the reaction mixture as described in Protocol 1 to isolate and purify the this compound.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Precursor for Enzyme Inhibitors

This compound serves as a key building block for the development of various enzyme inhibitors, which are critical in treating numerous diseases.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: These inhibitors are at the forefront of cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms.[2] this compound is a common moiety in the chemical structures of several PARP inhibitors.

  • Cholinesterase Inhibitors: Derivatives of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease.[3][4]

  • Cyclooxygenase-2 (COX-2) Inhibitors: Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. This compound has been incorporated into novel COX-2 inhibitors.[5][6]

The general synthetic workflow for utilizing this compound in the development of these inhibitors is depicted below.

G General Synthetic Workflow for Enzyme Inhibitors A This compound B Chemical Modification / Derivatization A->B C Intermediate Compound B->C D Coupling with Target-Specific Moiety C->D E Final Enzyme Inhibitor (e.g., PARP, Cholinesterase, COX-2) D->E

Caption: General workflow for synthesizing enzyme inhibitors from this compound.

Mechanism of Action: PARP Inhibition in DNA Repair

One of the most significant applications of this compound-derived compounds is in the field of oncology as PARP inhibitors. These inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. The following diagram illustrates the role of PARP in DNA single-strand break repair and how its inhibition leads to cell death in cancer cells with homologous recombination deficiency.

G Mechanism of PARP Inhibition in Cancer Therapy cluster_0 Normal Cell (Homologous Recombination Proficient) cluster_1 Cancer Cell (Homologous Recombination Deficient) + PARP Inhibitor A DNA Single-Strand Break (SSB) B PARP Activation & Recruitment A->B C Base Excision Repair (BER) B->C D SSB Repair C->D E Cell Survival D->E F DNA Single-Strand Break (SSB) H PARP Trapping & Inhibition of BER F->H G PARP Inhibitor (Derived from this compound) G->H I Replication Fork Collapse -> DNA Double-Strand Break (DSB) H->I J Defective Homologous Recombination I->J K Cell Death (Apoptosis) J->K

Caption: Role of PARP inhibitors in inducing synthetic lethality in cancer cells.

References

An In-depth Technical Guide to 4-Fluorobenzamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Fluorobenzamide is a fluorinated aromatic amide that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The presence of the fluorine atom at the para-position of the benzene ring imparts unique physicochemical properties that are leveraged in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, its key properties, and detailed protocols for its principal synthetic routes.

Chemical Structure and Properties

This compound is an aromatic amide characterized by a fluorine atom substituted at the para (position 4) of the phenyl ring.[1]

  • IUPAC Name: this compound[4]

  • CAS Number: 824-75-9[1][4]

  • Molecular Formula: C₇H₆FNO[1][4][5][6]

  • Molecular Weight: 139.13 g/mol [1][4][6]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 139.13 g/mol [1][4][6]
Melting Point 154-157 °C[1][2][5][7]
Boiling Point 253.1 ± 23.0 °C at 760 mmHg[5][7]
Density ~1.2 g/cm³[5][7]
Appearance White to off-white crystalline powder[1][2][5]
pKa 15.93 ± 0.50 (Predicted)[2][5]
LogP 0.91[7]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two efficient and scalable pathways starting from readily available precursors: 4-fluorobenzoyl chloride or 4-fluorobenzonitrile. The choice of route often depends on the availability of starting materials, desired purity, and scale of the reaction.

Caption: Key synthetic routes to this compound.
Pathway 1: From 4-Fluorobenzoyl Chloride (Ammonolysis)

This method involves the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with ammonia. It is a direct and often high-yielding reaction. 4-Fluorobenzoyl chloride itself can be synthesized from 4-fluorotoluene.[8]

Pathway 2: From 4-Fluorobenzonitrile (Hydrolysis)

This pathway relies on the controlled hydrolysis of the nitrile group of 4-fluorobenzonitrile. Alkaline hydrolysis using hydrogen peroxide is an effective method that avoids the harsh conditions and byproducts associated with strong acid hydrolysis.[9] 4-Fluorobenzonitrile can be prepared via the fluorination of 4-chlorobenzonitrile.[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on the pathways described above.

Protocol 1: Synthesis from 4-Fluorobenzoyl Chloride

This protocol is adapted from standard procedures for the amidation of acyl chlorides.

Materials:

  • 4-Fluorobenzoyl chloride (1.0 eq.)

  • Aqueous ammonium hydroxide (28-30%, excess)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-fluorobenzoyl chloride (1.0 eq.) in DCM or THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add an excess of cold aqueous ammonium hydroxide dropwise to the stirred solution. A white precipitate will form immediately.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, remove it first under reduced pressure and then redissolve the residue in DCM.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.

Protocol 2: Synthesis from 4-Fluorobenzonitrile

This protocol is based on the alkaline peroxide hydrolysis of nitriles.[9]

Materials:

  • 4-Fluorobenzonitrile (1.0 eq.)

  • Hydrogen peroxide (30% aqueous solution, 2-3 eq. by weight)[9]

  • Sodium hydroxide (10-30% aqueous solution, catalytic amount, e.g., 0.01-0.2 eq.)[9]

  • Deionized water

Procedure:

  • In a reaction vessel, add 4-fluorobenzonitrile.

  • Add a catalytic amount of aqueous sodium hydroxide solution.

  • With vigorous stirring, slowly add the 30% hydrogen peroxide solution dropwise, ensuring the reaction temperature is maintained between 35-40 °C. An exothermic reaction will occur.

  • After the addition is complete, continue to stir the mixture at this temperature for 1-2 hours until a large amount of white precipitate is formed.[9]

  • Monitor the disappearance of the starting material by TLC or GC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Filter the white solid product using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any residual salts.

  • Dry the product in a vacuum oven to obtain this compound with high purity (>99%).[9]

General Experimental and Purification Workflow

The successful synthesis of this compound requires a systematic workflow encompassing reaction setup, execution, product workup, and final purification.

G A 1. Reaction Setup - Select Pathway - Assemble Glassware - Weigh Reagents B 2. Reaction Execution - Dissolve Starting Material - Control Temperature (0°C or 35-40°C) - Add Reagents Dropwise A->B C 3. Progress Monitoring - Thin Layer Chromatography (TLC) - or Gas Chromatography (GC) D 4. Reaction Quench / Workup - Cool Mixture - Aqueous Workup or Direct Filtration E 5. Product Isolation - Filtration or - Extraction with Organic Solvent F 6. Washing & Drying - Wash with Water/Brine - Dry Organic Layer (e.g., MgSO₄) G 7. Solvent Removal - Rotary Evaporation H 8. Purification - Recrystallization I 9. Final Product - Dry Purified Solid - Characterization (NMR, IR, MP) B->C C->D Reaction Complete D->E E->F If Extracted E->H If Filtered F->G G->H H->I

Caption: General workflow for synthesis and purification.

References

Spectroscopic Analysis of 4-Fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzamide (C₇H₆FNO), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been elucidated using various spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicitySolventFrequencyAssignment
~7.95MultipletDMSO-d₆400 MHz2 Aromatic Protons (ortho to C=O)
~7.35MultipletDMSO-d₆400 MHz2 Aromatic Protons (ortho to F)
~7.4 (broad s)Singlet (broad)DMSO-d₆400 MHz2 Amide Protons (-NH₂)

Data sourced from publicly available spectra.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~166Carbonyl Carbon (C=O)
~164 (d, J ≈ 250 Hz)C-F Carbon
~131 (d, J ≈ 9 Hz)Aromatic CH (ortho to C=O)
~129Aromatic C (ipso to C=O)
~115 (d, J ≈ 22 Hz)Aromatic CH (ortho to F)

Note: The chemical shifts and coupling constants (J) are approximate and can vary slightly based on the solvent and experimental conditions. Data interpreted from spectral databases.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H Stretch (Amide)
~1660StrongC=O Stretch (Amide I)
~1600MediumC=C Stretch (Aromatic)
~1250StrongC-F Stretch
~1150MediumC-N Stretch

Note: The spectrum is typically acquired on a solid sample, often using a KBr pellet or as a thin film.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
139HighMolecular Ion [M]⁺
123High[M-NH₂]⁺
95Medium[C₆H₄F]⁺
75Low[C₅H₄F-H]⁺

The fragmentation pattern is consistent with the structure of this compound.[4][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[8][9]

  • To ensure a homogeneous magnetic field and obtain high-resolution spectra, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter into a clean 5 mm NMR tube.[10]

  • Cap the NMR tube and label it appropriately.

2.1.2. ¹H NMR Data Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be chosen to achieve an adequate signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

  • Phase the resulting spectrum and perform baseline correction.

  • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.1.3. ¹³C NMR Data Acquisition

  • Follow the same sample insertion, locking, and shimming procedures as for ¹H NMR.

  • Use a standard proton-decoupled pulse sequence.[11]

  • Set the number of scans to a higher value than for ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Employ a suitable relaxation delay to ensure accurate integration if quantitative data is required.[8][11]

  • Process the data similarly to the ¹H NMR spectrum, including Fourier transformation, phasing, and baseline correction.

  • Reference the spectrum using the solvent peak.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[12]

  • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

  • Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[12]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (of the clean, empty sample compartment).

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean the salt plate thoroughly with an appropriate solvent after use.[12]

Mass Spectrometry (Electron Ionization - EI)
  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[13]

  • The sample is vaporized by heating in the ion source under a high vacuum.[14]

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[15][16]

  • The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.[14][16]

  • The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample This compound Preparation Dissolution & Filtration Sample->Preparation NMR NMR (¹H & ¹³C) Preparation->NMR IR IR Preparation->IR MS Mass Spec Preparation->MS ProcessNMR FT, Phasing, Referencing NMR->ProcessNMR ProcessIR Background Correction IR->ProcessIR ProcessMS Fragmentation Analysis MS->ProcessMS Structure Structural Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorobenzamide, a compound of interest in various research and development fields. This document details the methodologies for determining its solubility, presents a framework for data interpretation and visualization, and discusses the key factors influencing its dissolution.

Core Compound Information

This compound is an aromatic amide with the chemical formula C₇H₆FNO.[1] It is a white to almost white crystalline powder.[2] Understanding its solubility is crucial for applications in medicinal chemistry, agrochemical development, and material science, as it governs the compound's bioavailability, formulation, and efficacy.[2]

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, this section provides structured templates for how such data should be presented for clear comparison. The following tables are illustrative examples based on general solubility principles where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3][4] this compound, with its polar amide group and relatively non-polar fluorophenyl group, is expected to exhibit a range of solubilities in different solvents.

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeExpected Solubility (g/L)Expected Solubility (mol/L)
WaterPolar ProticLowLow
MethanolPolar ProticModerate to HighModerate to High
EthanolPolar ProticModerate to HighModerate to High
AcetonePolar AproticHighHigh
Ethyl AcetateModerately PolarModerateModerate
DichloromethaneNon-polarModerateModerate
Diethyl EtherNon-polarLow to ModerateLow to Moderate
HexaneNon-polarLowLow

Table 2: Illustrative Temperature Dependence of this compound Solubility in Ethanol

Temperature (°C)Expected Solubility (g/L)Expected Solubility (mol/L)
10ModerateModerate
25Moderate to HighModerate to High
40HighHigh

Experimental Protocols

Accurate determination of solubility is fundamental. The following are detailed protocols for key experimental methods.

1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

  • Materials and Equipment:

    • This compound (solid)

    • Selected solvent

    • Glass vials with screw caps

    • Thermostatic shaker or water bath

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters, 0.45 µm)

    • Quantification instrument (e.g., HPLC, UV-Vis spectrophotometer)

  • Procedure:

    • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial to ensure a saturated solution is formed.[6]

    • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[5][7] Periodically check to ensure excess solid remains.

    • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.[8][9]

    • Quantification: Analyze the clear, filtered solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of dissolved this compound.[8]

    • Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at that temperature.

2. High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise method for quantifying the concentration of a solute in a saturated solution.[10]

  • Instrumentation and Conditions:

    • HPLC system with a suitable detector (e.g., UV detector set at the λmax of this compound)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase suitable for eluting this compound

    • Autosampler and data acquisition software

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.[9]

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.[9][11]

    • Sample Analysis: Inject the filtered supernatant from the equilibrium solubility experiment into the HPLC system.[9]

    • Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[10]

3. UV-Vis Spectroscopy for Quantification

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that this compound has a distinct chromophore and the solvent does not interfere with its absorbance.[12][13]

  • Instrumentation:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Determine λmax: Scan a dilute solution of this compound to determine the wavelength of maximum absorbance (λmax).

    • Standard Preparation and Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).[11][14]

    • Sample Measurement: Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.[12]

    • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration in the saturated solution.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep_solid Excess Solid this compound mix Mix in Sealed Vial prep_solid->mix prep_solvent Known Volume of Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature (24-72h) mix->equilibrate settle Allow Solid to Settle equilibrate->settle filtrate Filter Supernatant (0.45 µm) settle->filtrate quantify Quantify Concentration (HPLC/UV-Vis) filtrate->quantify result Solubility Data quantify->result

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Diagram 2: Factors Influencing Solubility

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions polarity_solute Polarity (Amide vs. Fluorophenyl) solubility Solubility of this compound polarity_solute->solubility size_solute Molecular Size and Shape size_solute->solubility crystal_form Crystal Form (Polymorphism) crystal_form->solubility polarity_solvent Polarity ('Like Dissolves Like') polarity_solvent->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility ph pH (for ionizable compounds) ph->solubility

Caption: Key factors influencing the solubility of this compound.

References

Potential Research Applications of 4-Fluorobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzamide, a fluorinated aromatic amide, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the presence of a fluorine atom, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide explores the potential research applications of this compound, with a focus on its utility as a precursor for potent enzyme inhibitors and central nervous system (CNS) active compounds. We delve into the synthesis of this compound derivatives and their evaluation as Poly(ADP-ribose) polymerase (PARP) inhibitors and anticonvulsant agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are provided to facilitate further research and development in this promising area.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The introduction of a fluorine atom at the para-position of the benzamide scaffold can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile. These favorable characteristics have led to the exploration of this compound derivatives in various therapeutic areas, including oncology and neurology.[2] This guide will focus on two key research applications: the development of PARP inhibitors for cancer therapy and the synthesis of novel anticonvulsant agents.

Synthesis of N-Substituted this compound Derivatives

The amide group of this compound can be readily modified to generate a library of N-substituted derivatives. A general and efficient method for this transformation is the nucleophilic acyl substitution of 4-fluorobenzoyl chloride with a primary or secondary amine.

Experimental Protocol: General Synthesis of N-Aryl-4-fluorobenzamides

This protocol describes a general method for the synthesis of N-aryl-4-fluorobenzamides, a class of compounds with potential biological activities.

Materials:

  • 4-Fluorobenzoyl chloride

  • Substituted aniline (e.g., aniline, 4-chloroaniline)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-fluorobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the 4-fluorobenzoyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-aryl-4-fluorobenzamide.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Experimental Workflow: Synthesis of N-Aryl-4-fluorobenzamides

G cluster_start Starting Materials 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl_Chloride Addition Add 4-Fluorobenzoyl Chloride Dropwise at 0 °C 4-Fluorobenzoyl_Chloride->Addition Substituted_Aniline Substituted_Aniline Reaction_Setup Dissolve Aniline & Base in DCM Cool to 0 °C Substituted_Aniline->Reaction_Setup Base_Solvent Base (TEA) & Anhydrous DCM Base_Solvent->Reaction_Setup Reaction_Setup->Addition Reaction Stir at Room Temperature (2-16 h) Addition->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Pure N-Aryl-4-fluorobenzamide Purification->Product

General workflow for the synthesis of N-Aryl-4-fluorobenzamides.

Application in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] Inhibition of PARP, particularly PARP-1, has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several this compound derivatives have been investigated as potential PARP inhibitors.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP-1 plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks (SSBs).

G DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation (Binds to SSB) DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation of Histones & PARP-1 PARP1_Activation->PARylation Chromatin_Decondensation Chromatin Decondensation PARylation->Chromatin_Decondensation Recruitment Recruitment of Repair Proteins (XRCC1, Ligase III, etc.) Chromatin_Decondensation->Recruitment Repair DNA Repair Recruitment->Repair PARP1_Inhibitor This compound Derivative (PARP Inhibitor) PARP1_Inhibitor->PARP1_Activation Inhibits

Role of PARP-1 in DNA single-strand break repair and its inhibition.

Quantitative Data: PARP Inhibition

The inhibitory potency of compounds against PARP enzymes is typically determined by in vitro enzymatic assays and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of these inhibitors. While specific IC50 values for a wide range of this compound derivatives are not extensively published, the following table presents data for some relevant benzamide-based PARP inhibitors to provide a comparative context.

Compound ClassTargetIC50 (nM)Reference
BenzamidePARP-13300[4]
3-Oxo-2,3-dihydrobenzofuran-7-carboxamide derivativePARP-1434[5]
Pyrano[2,3-d]pyrimidine-2,4-dione derivative (S7)PARP-13.61[6]
Olaparib (Clinical PARP Inhibitor)PARP-15[7]
Talazoparib (Clinical PARP Inhibitor)PARP-10.57[8]
Experimental Protocol: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol outlines a common method for determining the IC50 of a test compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • PARP assay buffer

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Luminometer

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histones and block non-specific binding sites.

  • Compound Dilution: Prepare serial dilutions of the test compound in PARP assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup: To each well, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Incubation: Add biotinylated NAD+ to all wells to start the PARP reaction and incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the wells multiple times with wash buffer to remove unincorporated biotinylated NAD+.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent HRP substrate.

  • Measurement: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

Application in Anticonvulsant Drug Discovery

Epilepsy is a neurological disorder characterized by recurrent seizures. Many existing antiepileptic drugs target voltage-gated sodium channels to reduce neuronal hyperexcitability. Derivatives of 4-aminobenzamide, which are structurally related to this compound, have shown promising anticonvulsant activity.

Signaling Pathway: Mechanism of Action of Sodium Channel Blockers

Anticonvulsants that block voltage-gated sodium channels stabilize the inactivated state of the channel, thereby preventing the rapid, repetitive firing of neurons that underlies seizure activity.

G Resting_State Resting State (Channel Closed) Open_State Open State (Na+ Influx) Resting_State->Open_State Depolarization Depolarization Membrane Depolarization Inactivated_State Inactivated State (Channel Blocked) Open_State->Inactivated_State Inactivation Inactivated_State->Resting_State Repolarization Repolarization Repolarization Anticonvulsant This compound Derivative (Anticonvulsant) Anticonvulsant->Inactivated_State Stabilizes

Mechanism of action of anticonvulsants targeting voltage-gated sodium channels.

Quantitative Data: Anticonvulsant Activity

The anticonvulsant activity of compounds is typically evaluated in animal models using tests such as the Maximal Electroshock Seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. Key parameters include the median effective dose (ED50) and the median toxic dose (TD50), which are used to calculate the protective index (PI = TD50/ED50). The following table presents data for some N-substituted benzamide derivatives.

CompoundTestED50 (mg/kg)TD50 (mg/kg)PIReference
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide (6f)MES13.1476.736.4
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-fluorobenzamide (6f)scPTZ19.7476.724.2
4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB)MES (mice, i.p.)28.6 µmol/kg96.3 µmol/kg3.36
Isatin-based N-phenylbenzamide derivative (4e)MES>300>300-
Triazolopyrimidine derivative (6d)MES15.8>300>19[5]
Triazolopyrimidine derivative (6d)PTZ14.1>300>21.3[5]
Experimental Protocols: Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Materials:

  • Male mice (e.g., ICR strain, 23 ± 3 g)

  • Electroshock apparatus with corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (local anesthetic)

  • 0.9% Saline solution

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Preparation: Acclimatize the mice to the experimental conditions.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. Include a vehicle control group.

  • Anesthesia and Electrode Application: At the time of peak effect of the drug, apply a drop of tetracaine solution to the corneas of each mouse, followed by a drop of saline. Place the corneal electrodes on the eyes.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure for at least 10 seconds. Abolition of the hindlimb tonic extension is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value using probit analysis.

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.[7]

Materials:

  • Male mice

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound formulated in a suitable vehicle

Procedure:

  • Animal Preparation and Compound Administration: Similar to the MES test.

  • PTZ Administration: At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously in the midline of the neck.

  • Observation: Place the mice in individual observation cages and observe for the onset of seizures (e.g., clonic spasms of the forelimbs) for a period of 30 minutes.[1]

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 value.

Experimental Workflow: Anticonvulsant Screening

G cluster_prep Preparation cluster_mes MES Test cluster_ptz scPTZ Test Animal_Acclimatization Animal Acclimatization Compound_Admin Test Compound Administration Animal_Acclimatization->Compound_Admin Vehicle_Control Vehicle Control Administration Animal_Acclimatization->Vehicle_Control MES_Stimulation Corneal Electrical Stimulation Compound_Admin->MES_Stimulation PTZ_Injection Subcutaneous PTZ Injection Compound_Admin->PTZ_Injection Vehicle_Control->MES_Stimulation Vehicle_Control->PTZ_Injection MES_Observation Observe for Tonic Hindlimb Extension MES_Stimulation->MES_Observation Data_Analysis Calculate ED50 & TD50 (Probit Analysis) MES_Observation->Data_Analysis PTZ_Observation Observe for Clonic Seizures PTZ_Injection->PTZ_Observation PTZ_Observation->Data_Analysis

General workflow for in vivo anticonvulsant screening using MES and scPTZ tests.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both PARP inhibitors and anticonvulsant compounds. The synthetic accessibility of this compound allows for the creation of diverse chemical libraries for structure-activity relationship studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound derivatives in oncology, neurology, and beyond. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and toxicological profiles in more advanced preclinical models.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-Fluorobenzamide, a compound frequently utilized in medicinal chemistry and drug discovery. The following sections detail the material's hazards, proper handling procedures, emergency response, and disposal, drawing from authoritative safety data sheets (SDS).

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

GHS Pictograms:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 154-158 °C (309-316 °F)
Boiling Point 275.6 °C at 760 mmHg
Solubility Soluble in methanol and chloroform.
Vapor Pressure No data available
Vapor Density No data available
Relative Density No data available

Table 2: Toxicological Data

TestSpeciesRouteValue
LD50 (Lethal Dose, 50%) RatOral681 mg/kg (Predicted)
LC50 (Lethal Concentration, 50%) --No data available

Note: Toxicological data may be based on predictions or studies on similar compounds and should be interpreted with caution.

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not typically provided in standard Safety Data Sheets. The LD50 value presented is often derived from computational models (e.g., QSAR - Quantitative Structure-Activity Relationship) or from standard acute oral toxicity studies following OECD (Organisation for Economic Co-operation and Development) guidelines, such as OECD Guideline 401 or 420. These studies generally involve administering the substance to a group of animals (typically rats) at various dose levels and observing mortality over a set period (usually 14 days).

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

4.1. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid creating dust. Use non-sparking tools.

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 5.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

4.2. Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95 or better).

First Aid Measures

In case of exposure, follow these first aid measures immediately:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

SafeHandlingWorkflow RiskAssessment Risk Assessment (Review SDS) EngineeringControls Engineering Controls (Fume Hood) RiskAssessment->EngineeringControls Identify Hazards PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) EngineeringControls->PPE Primary Barrier Handling Handling Procedures (Weighing, Transfer) PPE->Handling Secondary Barrier Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage After Use Spill Accidental Spill Handling->Spill If Occurs WasteDisposal Waste Disposal (Follow Regulations) Handling->WasteDisposal Generate Waste Storage->WasteDisposal Expired/Unused FirstAid First Aid Measures Spill->FirstAid Exposure

The Fluorinated Benzamide Saga: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzamide scaffolds has yielded a remarkable array of bioactive molecules that have made a significant impact on medicine and agriculture. This technical guide provides a comprehensive overview of the discovery, history, and development of key fluorinated benzamides, offering insights into their synthesis, mechanism of action, and quantitative structure-activity relationships.

Introduction: The Rise of Fluorine in Benzamide Chemistry

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and pharmacokinetic properties. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve receptor binding affinity, and modulate the pKa of neighboring functional groups. In the context of the versatile benzamide scaffold, this has led to the development of compounds with diverse therapeutic and agrochemical applications. This guide will explore the history and technical details of three prominent examples: the antipsychotic remoxipride, the anticancer agent entinostat, and the fungicide flutolanil.

Remoxipride: A Selective Dopamine D2 Receptor Antagonist

Discovery and History

Remoxipride, a substituted benzamide, was developed by Astra (now AstraZeneca) in the 1980s as an atypical antipsychotic for the treatment of schizophrenia.[1] It was designed to be a selective dopamine D2 receptor antagonist with a lower incidence of extrapyramidal side effects compared to classical neuroleptics.[2][3] Remoxipride gained approval in the UK in 1989.[1] However, it was withdrawn from the market in 1993 due to concerns about a rare but serious side effect, aplastic anemia.[1] Despite its withdrawal, remoxipride remains an important tool in neuropharmacological research due to its high selectivity for the D2 receptor.[3]

Mechanism of Action

The antipsychotic effects of remoxipride are attributed to its selective antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] In schizophrenia, an overactivity of dopaminergic signaling is hypothesized to contribute to the positive symptoms of the disease.[4] By blocking D2 receptors, remoxipride reduces the effects of excess dopamine, thereby alleviating these symptoms.[1] Unlike many other antipsychotics, remoxipride has a low affinity for other neurotransmitter receptors, which is thought to contribute to its favorable side-effect profile.[5]

Below is a diagram illustrating the signaling pathway of dopamine D2 receptor antagonism.

Remoxipride_Mechanism Dopamine D2 Receptor Antagonism by Remoxipride cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine->SynapticCleft D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) DARPP32->Downstream Remoxipride Remoxipride Remoxipride->D2R Blocks Dopamine Binding SynapticCleft->D2R

Dopamine D2 receptor signaling pathway and the inhibitory action of remoxipride.
Quantitative Data

ParameterValueReference
Binding Affinity (Ki)
Dopamine D2 Receptor113 nM ([3H]raclopride)[6]
Pharmacokinetics
Bioavailability>90%[7]
Plasma Half-life4-7 hours[7]
Systemic Plasma Clearance~120 mL/min[7]
Volume of Distribution0.7 L/kg[7]
Protein Binding~80%[7]
Experimental Protocols

Synthesis of Remoxipride

The synthesis of remoxipride has been described in the literature.[8] A general synthetic approach involves the following key steps:

  • Preparation of 3-bromo-2,6-dimethoxybenzoic acid: This can be achieved through bromination and subsequent methylation of a suitable benzoic acid precursor.

  • Activation of the carboxylic acid: The benzoic acid derivative is converted to a more reactive species, such as an acid chloride, to facilitate amide bond formation.

  • Amide coupling: The activated benzoic acid is reacted with (S)-(-)-1-ethyl-2-aminomethylpyrrolidine to form the final remoxipride molecule.

A detailed, step-by-step protocol would require access to proprietary or highly specialized chemical literature not available in the current search results. The above serves as a general outline of the synthetic strategy.

Entinostat: A Class I Histone Deacetylase (HDAC) Inhibitor

Discovery and History

Entinostat (also known as MS-275) is a synthetic benzamide derivative that was identified as a potent and selective inhibitor of Class I histone deacetylases (HDACs).[9][10] Developed by Syndax Pharmaceuticals, entinostat has been investigated in numerous clinical trials for the treatment of various cancers, including breast cancer, lung cancer, and hematological malignancies.[9][11] It has shown promise as both a monotherapy and in combination with other anticancer agents.[11]

Mechanism of Action

Entinostat exerts its anticancer effects by selectively inhibiting HDAC1, HDAC2, and HDAC3.[12] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and repression of gene transcription. By inhibiting these enzymes, entinostat promotes histone hyperacetylation, which results in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[10][11] This can lead to cell cycle arrest, differentiation, and apoptosis of cancer cells.[10]

The following diagram illustrates the mechanism of action of entinostat.

Entinostat_Mechanism Mechanism of Action of Entinostat cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Gene Transcription Histones Histones DNA DNA HDAC Histone Deacetylase (HDAC) Histones->HDAC Removes Acetyl Groups HAT Histone Acetyltransferase (HAT) HAT->Histones Adds Acetyl Groups Acetyl Acetyl Group TSG Tumor Suppressor Genes HDAC->TSG Represses Transcription Transcription Transcription TSG->Transcription Entinostat Entinostat Entinostat->HDAC Inhibits

Entinostat inhibits HDAC, leading to histone hyperacetylation and re-expression of tumor suppressor genes.
Quantitative Data

ParameterValueReference
IC50 Values
HDAC1243 nM[12]
HDAC2453 nM[12]
HDAC3248 nM[12]
Pharmacokinetics
BioavailabilityOrally bioavailable[9]
Time to Max. Concentration (Tmax)0.5 - 60 hours[9]
Half-life33 - 150 hours[9]
Experimental Protocols

Synthesis of Entinostat

The synthesis of entinostat has been reported in the literature and generally involves a multi-step process.[11] A plausible synthetic route is outlined below:

  • Preparation of the pyridine-containing intermediate: This often starts with a commercially available pyridine derivative that is functionalized to introduce a linker for subsequent coupling.

  • Synthesis of the benzamide portion: A suitably substituted aminobenzoic acid is prepared.

  • Amide bond formation: The two key intermediates are coupled using standard peptide coupling reagents (e.g., HATU) to form the final entinostat molecule.[11]

Flutolanil: A Succinate Dehydrogenase Inhibitor Fungicide

Discovery and History

Flutolanil is a systemic fungicide belonging to the benzanilide class of chemicals.[7] It was discovered and developed by the Japanese company Nihon Nohyaku Co., Ltd. and was first launched in 1986.[7] The development of flutolanil was driven by the need for an effective systemic fungicide to control diseases caused by Rhizoctonia solani, a major pathogen in crops like rice, potatoes, and peanuts.[7]

Mechanism of Action

Flutolanil acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[9][13] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate. By inhibiting this enzyme, flutolanil disrupts the fungus's energy production, leading to the inhibition of mycelial growth and spore germination.[14]

The following diagram illustrates the site of action of flutolanil in the mitochondrial electron transport chain.

Flutolanil_Mechanism Mechanism of Action of Flutolanil cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Succinate->ComplexII Flutolanil Flutolanil Flutolanil->ComplexII Inhibits

Flutolanil inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.
Quantitative Data

ParameterValueReference
Efficacy (EC50)
Rhizoctonia solani0.05 - 0.5 mg/L[15]
Physicochemical Properties
Water Solubility8.01 mg/L (20°C)
Log P3.17
Experimental Protocols

Synthesis of Flutolanil

The synthesis of flutolanil involves the condensation of 3-isopropoxyaniline with 2-(trifluoromethyl)benzoyl chloride.[7] A general procedure is as follows:

  • Preparation of 2-(trifluoromethyl)benzoyl chloride: 2-(Trifluoromethyl)benzoic acid is reacted with a chlorinating agent such as thionyl chloride.

  • Amide formation: The resulting acid chloride is then reacted with 3-isopropoxyaniline in the presence of a base to yield flutolanil.

In Vitro Fungicidal Activity Assay (Poisoned Food Technique) [7]

  • Media Preparation: A series of potato dextrose agar (PDA) plates are prepared containing different concentrations of flutolanil dissolved in a suitable solvent (e.g., acetone). A control plate with solvent only is also prepared.

  • Inoculation: A small mycelial plug from an actively growing culture of Rhizoctonia solani is placed in the center of each plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals. The EC50 value is calculated as the concentration of flutolanil that causes a 50% reduction in mycelial growth compared to the control.

Conclusion

The fluorinated benzamides represent a diverse and impactful class of molecules in both medicine and agriculture. The case studies of remoxipride, entinostat, and flutolanil highlight the power of fluorine substitution to fine-tune biological activity and achieve desired therapeutic or pesticidal effects. While the specific applications and mechanisms of action of these compounds vary widely, their histories underscore the importance of rational drug design, serendipitous discovery, and a deep understanding of structure-activity relationships in the ongoing quest for novel and effective chemical entities. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to inspire and inform future innovation in fluorinated benzamide chemistry.

References

The Strategic Incorporation of Fluorine in Benzamide Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of fluorine in modulating the physicochemical and pharmacological properties of benzamide-containing compounds. The strategic introduction of fluorine atoms is a powerful tool in medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug-like characteristics, including binding affinity, metabolic stability, and membrane permeability. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

The Influence of Fluorine on Physicochemical Properties

The introduction of fluorine to a benzamide scaffold can profoundly alter its fundamental physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

Lipophilicity

Fluorine is highly electronegative, yet its substitution for hydrogen often increases lipophilicity, measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). This is attributed to the fact that the C-F bond is less polarizable than a C-H bond, reducing intermolecular interactions with water. This enhanced lipophilicity can improve membrane permeability and cell penetration. However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the acidity or basicity of nearby functional groups. Fluorine substitution on the benzamide ring system generally decreases the pKa of the amide proton and any nearby basic amines. This modulation of pKa can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.

Binding Affinity

Fluorine's unique electronic properties can enhance binding affinity to target proteins through various mechanisms. These include favorable electrostatic interactions, the formation of hydrogen bonds with the C-F bond acting as a weak hydrogen bond acceptor, and the induction of specific molecular conformations that are optimal for binding.

Data Presentation: The Impact of Fluorination on Benzamide Properties

The following tables summarize quantitative data illustrating the effects of fluorine substitution on key properties of benzamide derivatives.

Table 1: Comparison of Binding Affinity for Fluorinated vs. Non-fluorinated Benzamide Analogs Targeting Cereblon (CRBN)

Compound IDR GroupIC50 (µM)
6a H>1000
6b F250 ± 50
8c H200 ± 50
8d F63 ± 16

Data extracted from a study on benzamide-type Cereblon binders, demonstrating that fluorination generally increases binding affinity (lower IC50 values).

Table 2: Physicochemical Properties of Fluorinated Benzamide Derivatives

Compound IDR GrouplogD (pH 7.4)Chromatographic Hydrophobicity Index (CHI)
8a H1.145
8b F1.455
8c H1.248
8d F1.558

This table showcases the increase in lipophilicity (logD and CHI) upon fluorine substitution.

Table 3: Metabolic Stability of Fluorinated vs. Non-fluorinated Compounds in Human Liver Microsomes (HLM)

CompoundFluorine SubstitutionHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Analog 1 None1546.2
Analog 1-F para-Fluoro4515.4
Analog 2 None886.6
Analog 2-F meta-Fluoro3221.6

Representative data illustrating that fluorination at metabolically labile positions can significantly increase metabolic stability (longer half-life and lower clearance).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of fluorinated benzamide compounds.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

    • Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound working solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to assess active efflux. Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

STAT6 Reporter Gene Assay

This assay is used to determine the inhibitory activity of a compound on STAT6-mediated gene transcription.

Materials:

  • A stable cell line transfected with an IL-4-responsive luciferase reporter plasmid.

  • Cell culture medium

  • Test compound stock solution

  • Recombinant human IL-4

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line in a 96-well plate and culture overnight.

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

  • Stimulation:

    • Stimulate the cells with a known concentration of IL-4 to activate the STAT6 pathway.

  • Luciferase Assay:

    • After an incubation period (e.g., 6 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the IC50 value from the dose-response curve of the compound's inhibition of luciferase activity.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated benzamide compounds.

G IL-4/IL-13 Signaling Pathway via STAT6 IL4_IL13 IL-4 / IL-13 IL4R_IL13R IL-4Rα / IL-13Rα1 IL4_IL13->IL4R_IL13R JAK1_TYK2 JAK1 / TYK2 IL4R_IL13R->JAK1_TYK2 Activation STAT6_inactive STAT6 (inactive) JAK1_TYK2->STAT6_inactive pSTAT6 p-STAT6 (active) STAT6_inactive->pSTAT6 Dimerization Dimerization pSTAT6->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., Th2 differentiation) Nucleus->Gene_Transcription Initiation

Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation.

G Drug Discovery Workflow for Benzamide Analogs cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Fluorinated Benzamides Purification Purification & Characterization Synthesis->Purification Binding_Assay Binding Affinity Assay (e.g., IC50 determination) Purification->Binding_Assay Metabolic_Stability Microsomal Stability Assay (t1/2, CLint) Binding_Assay->Metabolic_Stability Permeability_Assay Caco-2 Permeability (Papp, Efflux Ratio) Metabolic_Stability->Permeability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Permeability_Assay->SAR_Analysis In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics SAR_Analysis->In_Vivo_Studies

Caption: A typical drug discovery workflow for benzamide analogs.

Conclusion

The incorporation of fluorine into benzamide scaffolds is a well-established and highly effective strategy in modern drug discovery. By carefully considering the position and number of fluorine substitutions, medicinal chemists can rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles. The data and experimental protocols presented in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of fluorine to develop novel and effective benzamide-based therapeutics. The provided visualizations of key signaling pathways and experimental workflows offer a clear framework for understanding the biological context and the practical steps involved in the evaluation of these promising compounds.

An In-depth Technical Guide to 4-Fluorobenzamide Derivatives and Their Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-fluorobenzamide represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The presence of the fluorine atom and the amide group imparts unique physicochemical properties, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and methodologies for the evaluation of this compound derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound is an aromatic amide featuring a fluorine atom at the para position of the benzene ring.[1] This structural motif serves as a key building block in the synthesis of a diverse array of biologically active molecules.[1] The unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity, make this compound derivatives attractive candidates for drug development.[2] These compounds have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[3] This guide will delve into the core aspects of this compound derivatives, providing in-depth technical information for researchers and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from 4-fluorobenzoic acid or its corresponding acyl chloride. A common method involves the amidation of 4-fluorobenzoyl chloride with a variety of amines.

General Synthesis Protocol

A general method for the synthesis of N-substituted this compound derivatives is outlined below. This procedure can be adapted based on the specific properties of the starting amine.

Materials:

  • 4-fluorobenzoyl chloride

  • Substituted amine (e.g., aniline, benzylamine)

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other appropriate anhydrous solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the flask with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

A more detailed, specific example involves the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-fluorobenzamide: In a round-bottomed flask, 4-(1H-1,2,4-triazol-1-yl)aniline and 4-fluorobenzoyl chloride are added to CH2Cl2 and stirred in an ice bath for 10 minutes, followed by the addition of Et3N. The reaction is then stirred at room temperature for 2 hours.[4]

Synthesis Workflow

G cluster_synthesis Synthesis of N-Substituted this compound Start Start Dissolve_Amine Dissolve substituted amine and triethylamine in anhydrous DCM Start->Dissolve_Amine Step 1 Cool Cool mixture to 0°C Dissolve_Amine->Cool Step 2 Add_Acyl_Chloride Slowly add 4-fluorobenzoyl chloride solution Cool->Add_Acyl_Chloride Step 3 React Warm to room temperature and stir (monitor by TLC) Add_Acyl_Chloride->React Step 4 Workup Wash with NaHCO3 and brine React->Workup Step 5 Dry Dry organic layer (MgSO4) Workup->Dry Step 6 Concentrate Filter and concentrate solvent Dry->Concentrate Step 7 Purify Purify by recrystallization or column chromatography Concentrate->Purify Step 8 End End Purify->End

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Potential Therapeutic Applications

This compound derivatives have shown promise in a variety of therapeutic areas, which are detailed in the following sections.

Anticancer Activity

A significant area of research for this compound derivatives is in oncology.[3] These compounds have been investigated as inhibitors of various enzymes crucial for cancer cell survival and proliferation.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[5] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6] Several this compound derivatives have been identified as potent PARP-1 inhibitors.[5] For instance, a novel benzamide derivative, compound 13f , exhibited an IC50 of 0.25 nM for PARP-1 and potent anticancer activity against HCT116 human colorectal cancer cells with an IC50 of 0.30 μM.[5]

PARP-1 Signaling Pathway in DNA Repair

G cluster_parp PARP-1 Signaling in Single-Strand Break Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_Activation->PAR_Synthesis Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Recruitment SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair 4FBA_Derivative This compound Derivative (PARP Inhibitor) 4FBA_Derivative->PARP1_Activation Inhibition

Caption: Simplified PARP-1 signaling pathway in DNA single-strand break repair and the point of inhibition by this compound derivatives.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[7] Certain this compound derivatives have been identified as potent tyrosine kinase inhibitors. For example, analogues 11 and 13 with a (trifluoromethyl)benzene ring showed high potency against EGFR, with 91% and 92% inhibition at a concentration of 10 nM, respectively.[4][7]

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDTargetCancer Cell LineIC50 / % InhibitionReference
13f PARP-1HCT116 (colorectal)0.25 nM (enzyme), 0.30 μM (cell)[5]
11 EGFR-91% at 10 nM[4][7]
13 EGFR-92% at 10 nM[4][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.[9]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value.[9]

MTT Assay Workflow

G cluster_mtt MTT Assay Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add this compound derivative Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % inhibition and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Anti-inflammatory and Analgesic Activity

Certain this compound derivatives have demonstrated significant anti-inflammatory and analgesic properties.[3][10] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[10]

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11] A 4-chlorophenyl derivative of this compound, compound 4b , showed a potent anti-inflammatory effect with 92.36% inhibition of edema and a COX-2 selectivity index of 5.75.[3][10] This compound also exhibited 100% protection in an analgesic writhing test.[3][10]

COX Signaling Pathway in Inflammation

G cluster_cox COX Signaling Pathway in Inflammation Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation and Pain Prostaglandins->Inflammation_Pain 4FBA_Derivative_COX This compound Derivative (COX Inhibitor) 4FBA_Derivative_COX->COX_Enzymes Inhibition

References

Methodological & Application

Synthesis of 4-Fluorobenzamide from 4-Fluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Fluorobenzamide, a key intermediate in the development of pharmaceuticals and agrochemicals, from 4-fluorobenzoic acid. Two primary synthetic routes are presented: a robust two-step method involving the formation of an acyl chloride intermediate, and a streamlined one-pot direct amidation.

Introduction

This compound is a valuable building block in organic synthesis, with its fluoro-substituted phenyl ring being a common motif in a variety of biologically active molecules. The amide functional group provides a site for further chemical modification, making it a versatile precursor in medicinal chemistry and materials science. The protocols outlined below provide reliable methods for the preparation of this compound from readily available starting materials.

Data Presentation

The following table summarizes the key quantitative data for the two presented synthesis protocols.

ParameterProtocol 1: Two-Step Acyl Chloride MethodProtocol 2: One-Pot Direct Amidation
Starting Material 4-Fluorobenzoic acid4-Fluorobenzoic acid
Key Reagents Thionyl chloride, Aqueous ammoniaEDC, HOBt, Ammonium chloride, DIEA
Solvent(s) Toluene, DichloromethaneN,N-Dimethylformamide (DMF)
Reaction Time ~ 4-6 hours~ 12-18 hours
Typical Yield 85-95%75-85%
Purity >98% after recrystallization>97% after column chromatography
Melting Point 154-157 °C154-157 °C

Experimental Protocols

Protocol 1: Two-Step Synthesis via 4-Fluorobenzoyl Chloride

This method involves the initial conversion of 4-fluorobenzoic acid to the more reactive 4-fluorobenzoyl chloride, which is then subsequently reacted with aqueous ammonia to yield the desired amide.

Step 1: Synthesis of 4-Fluorobenzoyl Chloride

  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: To the flask, add 4-fluorobenzoic acid (10.0 g, 71.4 mmol) and toluene (40 mL).

  • Chlorination: Slowly add thionyl chloride (10.2 g, 6.2 mL, 85.7 mmol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 4-fluorobenzoyl chloride is a pale yellow oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, place a 250 mL beaker containing aqueous ammonia (28-30%, 50 mL) in an ice bath.

  • Amidation: To the crude 4-fluorobenzoyl chloride from Step 1, add dichloromethane (50 mL). Slowly add this solution dropwise to the cold, stirred aqueous ammonia. A white precipitate will form.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Isolation: Filter the white precipitate using a Büchner funnel and wash with cold deionized water (2 x 30 mL).

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound as white crystals. Dry the product in a vacuum oven.

Protocol 2: One-Pot Direct Amidation using EDC and HOBt

This protocol describes a direct conversion of 4-fluorobenzoic acid to this compound using peptide coupling reagents in a single reaction vessel.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluorobenzoic acid (5.0 g, 35.7 mmol) and N,N-dimethylformamide (DMF, 40 mL).

  • Reagent Addition: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (5.3 g, 39.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (7.5 g, 39.3 mmol).

  • Amine Source: Add ammonium chloride (NH₄Cl) (2.1 g, 39.3 mmol) followed by the dropwise addition of diisopropylethylamine (DIEA) (6.8 mL, 39.3 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate may form. If so, filter the solid. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Mandatory Visualizations

Synthesis_Workflow_Protocol_1 cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start1 4-Fluorobenzoic Acid + Thionyl Chloride in Toluene reflux Reflux (2-3h) start1->reflux evaporation1 Rotary Evaporation reflux->evaporation1 intermediate Crude 4-Fluorobenzoyl Chloride evaporation1->intermediate addition Dropwise addition of Acyl Chloride in DCM intermediate->addition start2 Aqueous Ammonia (ice bath) start2->addition stirring Stir (1h) addition->stirring filtration Filtration & Washing stirring->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product Synthesis_Workflow_Protocol_2 start 4-Fluorobenzoic Acid in DMF reagents Add HOBt, EDC-HCl, NH4Cl, DIEA start->reagents reaction Stir at Room Temperature (12-18h) reagents->reaction workup Quench with Water reaction->workup purification Extraction / Column Chromatography workup->purification product This compound purification->product

Application Notes and Protocols for the Synthesis of N-Substituted 4-Fluorobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-substituted 4-fluorobenzamides, a class of compounds with significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established and reliable chemical transformations, offering two primary pathways to access these molecules.

Introduction

N-substituted 4-fluorobenzamides are prevalent structural motifs in a wide range of biologically active compounds. The presence of the 4-fluorobenzoyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions with biological targets. The amide bond is a fundamental linkage in peptides, natural products, and approximately 25% of all pharmaceutical drugs.[1] This guide details two robust and widely applicable methods for the synthesis of N-substituted 4-fluorobenzamides:

  • Pathway 1: Acylation of Amines with 4-Fluorobenzoyl Chloride. This classic method involves the reaction of a primary or secondary amine with the highly reactive 4-fluorobenzoyl chloride.[2][3]

  • Pathway 2: Amide Coupling of 4-Fluorobenzoic Acid with Amines. This approach utilizes a coupling agent to facilitate the formation of the amide bond directly from 4-fluorobenzoic acid and an amine, avoiding the need to prepare the acyl chloride.[2][4]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-substituted 4-fluorobenzamides.

Pathway Amine Reactant Solvent Base/Coupling Agent Temp. (°C) Time (h) Yield (%) Reference
1Aniline DerivativesSolvent-free-1000.08Not Specified[5]
1MorpholineBenzene-CoolingNot SpecifiedNot Specified[6]
1Aniline10% Na2CO3 (aq)Na2CO3Room Temp~0.5Not Specified[7]
2MorpholineDichloromethane (DCM)DCC0 to RTNot SpecifiedNot Specified[2]
2Generic AmineDimethylformamide (DMF)EDC·HCl/HOBt0 to RT0.5 - 1High[3]

Note: Yields are highly dependent on the specific amine substrate and purification method.

Experimental Protocols

Pathway 1: Synthesis of N-Substituted 4-Fluorobenzamide via Acylation

This protocol describes the reaction of an amine with 4-fluorobenzoyl chloride, a method often referred to as a Schotten-Baumann reaction.[3] This approach is efficient due to the high reactivity of the acyl chloride.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.05 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.2 eq) as a non-nucleophilic base[2][3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7][8]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-substituted this compound.

  • Purify the crude product by recrystallization or silica gel column chromatography as needed.

Pathway 2: Synthesis of N-Substituted this compound via Amide Coupling

This protocol utilizes a carbodiimide coupling agent to facilitate the amide bond formation between 4-fluorobenzoic acid and an amine. This method is advantageous when dealing with sensitive substrates as it avoids the use of a harsh acyl chloride.

Materials:

  • 4-Fluorobenzoic acid (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.1 eq)[2][3]

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[2]

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Add the amine (1.1 eq) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of EDC or DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic solution sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for the two primary synthetic pathways described.

Synthesis_Pathway_1 Amine Amine + Base (e.g., Triethylamine) in Anhydrous Solvent Reaction Reaction Mixture (0°C to Room Temp) Amine->Reaction AcylChloride 4-Fluorobenzoyl Chloride in Anhydrous Solvent AcylChloride->Reaction Quench Aqueous Quench (e.g., NaHCO₃) Reaction->Quench Workup Extraction & Washing Quench->Workup Purification Drying, Concentration & Purification Workup->Purification Product N-Substituted This compound Purification->Product Synthesis_Pathway_2 Acid 4-Fluorobenzoic Acid + Amine + Catalyst in Anhydrous Solvent Reaction Reaction Mixture (0°C to Room Temp) Acid->Reaction CouplingAgent Coupling Agent (e.g., EDC) in Anhydrous Solvent CouplingAgent->Reaction Filter Filtration (if DCC used) Reaction->Filter Workup Aqueous Workup (Acid/Base Washes) Filter->Workup Purification Drying, Concentration & Purification Workup->Purification Product N-Substituted This compound Purification->Product

References

The Versatility of 4-Fluorobenzamide in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluorobenzamide is a versatile and highly valuable building block in the field of organic synthesis. Its unique chemical properties, imparted by the presence of a fluorine atom on the benzene ring, make it a crucial intermediate in the development of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The fluorine substitution can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, leading to improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of biologically active compounds.

Application Note 1: Synthesis of Precursors for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. This compound can serve as a key starting material for the synthesis of various PARP inhibitor backbones. The amide functionality can be transformed into an amine via the Hofmann rearrangement, which can then be further elaborated. Alternatively, the aromatic ring can be functionalized through various cross-coupling reactions.

Logical Workflow for Synthesis of a PARP Inhibitor Precursor

A This compound B Hofmann Rearrangement A->B Br₂, NaOH C 4-Fluoroaniline B->C D Amide Coupling C->D Carboxylic Acid Derivative E PARP Inhibitor Core Structure D->E

Caption: Synthetic route from this compound to a PARP inhibitor core.

Experimental Protocol: Hofmann Rearrangement of this compound to 4-Fluoroaniline

This protocol describes the conversion of this compound to 4-Fluoroaniline, a key intermediate for various pharmaceuticals.[1][2]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a fume hood, dissolve sodium hydroxide (2.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath. Slowly add bromine (1.0 eq) dropwise to the cold NaOH solution while stirring vigorously. The color of the solution should change from reddish-brown to pale yellow.

  • Reaction with this compound: To the freshly prepared sodium hypobromite solution, add this compound (1.0 eq) portion-wise while maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-70 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-fluoroaniline.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data
Starting MaterialProductReagentsReaction TimeTemperatureYield (%)
This compound4-FluoroanilineBr₂, NaOH, H₂O2-3 hours50-70 °C70-85
PARP-1 Signaling Pathway in DNA Repair

In the context of drug development, understanding the target pathway is crucial. PARP inhibitors exert their effect by disrupting the DNA single-strand break (SSB) repair pathway, leading to the accumulation of double-strand breaks (DSBs) in cancer cells that are deficient in homologous recombination (HR) repair, a phenomenon known as synthetic lethality.[3][4][5][6][7][8]

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_damage->PARP1 BER Base Excision Repair (BER) PARP1->BER DNA_repaired DNA Repaired BER->DNA_repaired DNA_damage2 DNA Single-Strand Break (SSB) PARP1_inhibited PARP-1 Trapping DNA_damage2->PARP1_inhibited PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP1_inhibited DSB Double-Strand Break (DSB) PARP1_inhibited->DSB Replication Fork Collapse HR_deficient Deficient Homologous Recombination (HR) DSB->HR_deficient Cell_death Cell Death (Apoptosis) HR_deficient->Cell_death

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Application Note 2: Synthesis of Selective COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that offer a better gastrointestinal safety profile compared to non-selective NSAIDs. This compound derivatives have been explored for the development of potent and selective COX-2 inhibitors.[9][10]

Experimental Workflow for Synthesis of a Celecoxib Analog

A This compound B Hydrolysis A->B NaOH, H₂O, Δ C 4-Fluorobenzoic Acid B->C D Chlorination C->D SOCl₂ or (COCl)₂ E 4-Fluorobenzoyl Chloride D->E F Condensation E->F G Celecoxib Analog F->G H Hydrazinylbenzenesulfonamide Derivative H->F

Caption: Synthesis of a Celecoxib analog from this compound.

Experimental Protocol: Synthesis of a this compound-based COX-2 Inhibitor Precursor

This protocol outlines a general procedure for the synthesis of a pyrazole-based COX-2 inhibitor, analogous to Celecoxib, using a derivative of this compound.[11][12][13][14][15]

Materials:

  • 4-Fluorobenzoyl chloride (can be synthesized from this compound)

  • A substituted trifluoromethyl-β-diketone

  • 4-Hydrazinylbenzonitrile hydrochloride

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer.

Procedure:

  • Synthesis of 4-Fluorobenzoyl Chloride (if not commercially available): 4-Fluorobenzoic acid (obtained from the hydrolysis of this compound) is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce 4-fluorobenzoyl chloride.[2][16][17]

  • Synthesis of the Pyrazole Core: A mixture of the appropriate trifluoromethyl-β-diketone (1.0 eq) and 4-hydrazinylbenzonitrile hydrochloride (1.0 eq) in ethanol is refluxed for 4-6 hours.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to give the crude product.

  • Purification: The crude pyrazole derivative is purified by column chromatography on silica gel.

Quantitative Data for Celecoxib Analog Synthesis
Starting MaterialKey ReagentsReaction TimeTemperatureYield (%)
Substituted trifluoromethyl-β-diketone4-Hydrazinylbenzonitrile hydrochloride, Ethanol4-6 hoursReflux75-90
Cyclooxygenase-2 (COX-2) Signaling Pathway

COX-2 is an inducible enzyme, and its expression is upregulated by various pro-inflammatory stimuli. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors block this pathway, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][9][18][19][20]

cluster_0 Inflammatory Stimuli cluster_1 Cellular Response Stimuli Cytokines, Growth Factors, Tumor Promoters COX2_Induction COX-2 Gene Transcription Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation & Pain Prostaglandins->Inflammation COX2_Inhibitor Selective COX-2 Inhibitor COX2_Inhibitor->COX2_Enzyme

Caption: The role of COX-2 in the inflammatory pathway and its inhibition.

Application Note 3: Synthesis of a Haloperidol Analog for Neuropathic Pain

Haloperidol is a typical antipsychotic drug that also shows potential in treating neuropathic pain through its action on sigma-1 receptors. Analogs of haloperidol can be synthesized using this compound as a starting material to potentially develop novel therapeutics for neuropathic pain with improved side-effect profiles.[21]

Experimental Workflow for Amide Coupling

A 4-Fluorobenzoyl Chloride B Amide Coupling A->B D N-(1-benzylpiperidin-4-yl) -4-fluorobenzamide B->D C 1-Benzyl-4-aminopiperidine C->B

Caption: Amide coupling to synthesize a haloperidol analog precursor.

Experimental Protocol: Amide Coupling to Synthesize N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide

This protocol describes the synthesis of a key intermediate for a haloperidol analog via an amide coupling reaction.[1][17][22][23]

Materials:

  • 4-Fluorobenzoyl chloride

  • 1-Benzyl-4-aminopiperidine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve 1-benzyl-4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirring mixture.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Further Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide.

Quantitative Data for Amide Coupling
Starting Material 1Starting Material 2BaseSolventReaction TimeTemperatureYield (%)
4-Fluorobenzoyl chloride1-Benzyl-4-aminopiperidineTriethylamineDichloromethane12-16 hours0 °C to RT85-95

Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be carried out in a properly equipped laboratory under appropriate safety precautions. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes and Protocols: 4-Fluorobenzamide in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzamide is a versatile scaffold and a key building block in medicinal chemistry, contributing to the development of a wide range of therapeutic agents.[1] Its unique physicochemical properties, conferred by the presence of a fluorine atom, enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive overview of the applications of this compound in drug discovery, with a focus on its role in the development of inhibitors for various biological targets. Detailed experimental protocols for the synthesis of this compound derivatives and relevant biological assays are provided, alongside a summary of their quantitative biological data.

Introduction

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their pharmacological properties. This compound, a simple yet powerful structural motif, has been extensively utilized in the design and synthesis of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurological disorders.[1][2] The fluorine atom at the para-position of the benzamide ring can influence electron distribution, lipophilicity, and metabolic stability, making it an attractive component for lead optimization.

Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated a broad spectrum of biological activities, serving as crucial intermediates in the synthesis of potent and selective inhibitors for various enzymes and receptors.[1]

PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality and tumor cell death. This compound is a key component of several potent PARP inhibitors, including derivatives of Olaparib.[4] The benzamide moiety mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic domain of PARP.

PARP_Inhibition_Pathway cluster_brca In BRCA-deficient cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP->PAR DSB DNA Double-Strand Break (DSB) at Replication Fork PARP->DSB Unrepaired SSBs lead to Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair BRCA_Deficient BRCA1/2 Deficient Cancer Cell HR_Repair_Deficient Homologous Recombination Repair Deficient DSB->HR_Repair_Deficient Cell_Death Synthetic Lethality (Cell Death) HR_Repair_Deficient->Cell_Death PARP_Inhibitor This compound-based PARP Inhibitor PARP_Inhibitor->PARP Inhibits

Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.[2] These compounds often target enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). By incorporating the this compound moiety, researchers have developed potent and selective COX-2 inhibitors with improved gastric tolerability compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Novel indole-based analogues incorporating a 4-fluorobenzoyl group have been synthesized and evaluated as potent and selective MAO-B inhibitors.[5]

Quantitative Data

The biological activity of several this compound derivatives has been quantified, providing valuable insights for structure-activity relationship (SAR) studies.

Compound ClassTargetKey Compound ExampleIC50 / KiSelectivityReference
PARP InhibitorsPARP-1Olaparib Derivative--[4]
Anti-inflammatoryCOX-2Thioureido quinazolinone derivative-SI = 5.75[2]
MAO-B InhibitorsMAO-BN-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamideIC50 = 0.78 µM, Ki = 94.52 nMSI > 120 (MAO-B vs MAO-A)[5]

Experimental Protocols

General Synthesis of N-Aryl-4-fluorobenzamides

This protocol describes a general method for the acylation of anilines with 4-fluorobenzoyl chloride.

Materials:

  • 4-Fluorobenzoyl chloride

  • Substituted aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath and add TEA (1.2 eq.).

  • Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow Start Start Dissolve_Aniline Dissolve substituted aniline in anhydrous DCM Start->Dissolve_Aniline Cool_Add_Base Cool to 0°C and add triethylamine Dissolve_Aniline->Cool_Add_Base Add_Acid_Chloride Slowly add 4-fluorobenzoyl chloride solution Cool_Add_Base->Add_Acid_Chloride Warm_Stir Warm to room temperature and stir for 2-4h Add_Acid_Chloride->Warm_Stir Monitor_TLC Monitor reaction by TLC Warm_Stir->Monitor_TLC Quench Quench with water Monitor_TLC->Quench Workup Aqueous workup (HCl, NaHCO3, brine) Quench->Workup Dry_Concentrate Dry organic layer and concentrate Workup->Dry_Concentrate Purify Purify by recrystallization or chromatography Dry_Concentrate->Purify End End Purify->End

PARP Activity Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against PARP enzymes.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Test compounds (this compound derivatives)

Procedure:

  • Coat a streptavidin-coated microplate with biotinylated NAD+.

  • In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, histones, and the test compound at various concentrations.

  • Initiate the reaction by adding the PARP enzyme.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Transfer the reaction mixture to the biotinylated NAD+-coated plate to capture the PARylated histones.

  • Wash the plate to remove unbound components.

  • Add the anti-PAR antibody-HRP conjugate and incubate.

  • Wash the plate again.

  • Add the TMB substrate and incubate until a color develops.

  • Stop the reaction with H₂SO₄ and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 values.

PARP_Assay_Workflow Start Start Coat_Plate Coat plate with biotinylated NAD+ Start->Coat_Plate Prepare_Mixture Prepare reaction mixture (buffer, DNA, histones, test compound) Coat_Plate->Prepare_Mixture Add_Enzyme Add PARP enzyme to initiate reaction Prepare_Mixture->Add_Enzyme Incubate_Reaction Incubate at room temperature Add_Enzyme->Incubate_Reaction Transfer_Capture Transfer to coated plate to capture PARylated histones Incubate_Reaction->Transfer_Capture Wash1 Wash plate Transfer_Capture->Wash1 Add_Antibody Add anti-PAR-HRP antibody Wash1->Add_Antibody Incubate_Antibody Incubate Add_Antibody->Incubate_Antibody Wash2 Wash plate Incubate_Antibody->Wash2 Add_Substrate Add TMB substrate Wash2->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Stop_Read Stop reaction and read absorbance at 450 nm Incubate_Color->Stop_Read Analyze Calculate % inhibition and IC50 Stop_Read->Analyze End End Analyze->End

Conclusion

This compound is a privileged scaffold in medicinal chemistry, enabling the development of potent and selective modulators of various biological targets. Its favorable properties continue to make it a valuable tool for drug discovery and development professionals. The protocols and data presented herein provide a foundation for the synthesis and evaluation of novel this compound derivatives with therapeutic potential.

References

Application of 4-Fluorobenzamide Derivatives in Agrochemical Synthesis: A Detailed Look at Flufenacet

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated organic compounds play a pivotal role in the development of modern agrochemicals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced biological activity. 4-Fluorobenzamide and its derivatives, particularly 4-fluoroaniline, are valuable building blocks in the synthesis of a variety of pesticides, including herbicides and insecticides. The presence of the fluoroaromatic moiety can significantly influence the efficacy and selectivity of the final agrochemical product. This document provides detailed application notes and protocols for the synthesis of the herbicide Flufenacet, a prominent example of an agrochemical derived from a 4-fluoroaniline precursor, which can be synthesized from this compound.

Flufenacet: A Pre-emergent Herbicide

Flufenacet is a selective oxyacetamide herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in a variety of crops, including corn, soybeans, and wheat. Its mode of action involves the inhibition of very-long-chain fatty acid synthesis, leading to the disruption of cell division and growth in susceptible weeds.

Chemical Structure and Properties

PropertyValue
IUPAC Name N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide
CAS Number 142459-58-3
Molecular Formula C₁₄H₁₃F₄N₃O₂S
Molecular Weight 363.33 g/mol
Appearance White to brown solid
Melting Point 75-77 °C

Synthesis of Flufenacet

The synthesis of Flufenacet can be achieved through a multi-step process starting from 4-fluoroaniline. The overall synthetic scheme is presented below.

Flufenacet_Synthesis A 4-Fluoroaniline B N-Isopropyl-4-fluoroaniline A->B Acetone, H₂, Pd/C C 2-Chloro-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide B->C Chloroacetyl chloride D 2-Hydroxy-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide C->D Sodium acetate, Hydrolysis F Flufenacet D->F E, Base E 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole Flufenacet_Workflow cluster_0 Synthesis of N-Isopropyl-4-fluoroaniline cluster_1 Synthesis of Chloroacetamide Intermediate cluster_2 Synthesis of Hydroxyacetamide Intermediate cluster_3 Final Synthesis of Flufenacet A1 Dissolve 4-Fluoroaniline in Methanol A2 Add Pd/C and Acetone A1->A2 A3 Hydrogenate A2->A3 A4 Filter and Concentrate A3->A4 B1 Dissolve N-Isopropyl-4-fluoroaniline and Base in Solvent A4->B1 B2 Add Chloroacetyl Chloride B1->B2 B3 React and Work-up B2->B3 C1 Dissolve Chloroacetamide Intermediate B3->C1 C2 Add Sodium Acetate and Reflux C1->C2 C3 Hydrolyze and Purify C2->C3 D1 Dissolve Hydroxyacetamide and Base in Solvent C3->D1 D2 Add 2-Chloro-5-(trifluoromethyl) -1,3,4-thiadiazole D1->D2 D3 React, Extract, and Purify D2->D3 F F D3->F Flufenacet

4-Fluorobenzamide in Coordination Chemistry: A Ligand Building Block for Functional Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorobenzamide is a versatile aromatic amide that serves as a crucial precursor in the synthesis of more complex, functional ligands for coordination chemistry. While it is not commonly employed as a simple, primary ligand in coordination complexes, its derivatives are integral to the development of novel metal-based compounds with diverse applications in catalysis, materials science, and medicinal chemistry. The introduction of the fluorine atom onto the benzamide scaffold imparts unique electronic properties and can enhance the biological activity and metabolic stability of the resulting coordination complexes.

This document provides a detailed overview of the application of this compound as a foundational building block for sophisticated ligands. It includes synthetic protocols for representative ligand systems, characterization data of their metal complexes, and insights into their potential applications, particularly in the realm of medicinal chemistry.

I. Synthesis of Ligands Derived from this compound

The primary role of this compound in coordination chemistry is as a starting material for the synthesis of multidentate ligands. These ligands often incorporate additional donor atoms (N, S, O) to facilitate stable coordination with a variety of metal ions. A common strategy involves the derivatization of the amide nitrogen or the aromatic ring.

Protocol 1: Synthesis of a Schiff Base Ligand Derived from a this compound Precursor

This protocol describes the synthesis of a Schiff base ligand where a 4-fluorophenyl moiety, originating from a this compound derivative, is incorporated. Schiff base complexes are widely studied for their catalytic and biological activities.

Materials:

  • 4-Aminoacetophenone

  • 4-Fluorobenzoyl chloride

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Transition metal salt (e.g., Copper(II) acetate, Zinc(II) chloride)

Procedure:

  • Synthesis of the 4-fluorobenzoyl-functionalized precursor:

    • Dissolve 4-aminoacetophenone in a suitable solvent (e.g., dichloromethane).

    • Slowly add 4-fluorobenzoyl chloride to the solution at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(4-acetylphenyl)-4-fluorobenzamide intermediate.

  • Synthesis of the Schiff Base Ligand:

    • Reflux a mixture of the N-(4-acetylphenyl)-4-fluorobenzamide intermediate and hydrazine hydrate in ethanol with a catalytic amount of glacial acetic acid for 8-10 hours.

    • Cool the reaction mixture to room temperature. The Schiff base ligand will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry in a vacuum desiccator.

Characterization of the Ligand:

The synthesized Schiff base ligand should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., C=N of the imine, C=O of the amide).

  • Mass Spectrometry: To determine the molecular weight.

II. Synthesis of a Transition Metal Complex

This protocol outlines a general procedure for the synthesis of a transition metal complex using a Schiff base ligand derived from a this compound precursor.

Materials:

  • Synthesized Schiff base ligand

  • Transition metal salt (e.g., Cu(CH₃COO)₂·H₂O, ZnCl₂)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand in a minimal amount of hot methanol or ethanol.

  • In a separate flask, dissolve the transition metal salt in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The formation of a colored precipitate indicates complex formation.

  • Cool the mixture to room temperature, filter the precipitated complex, wash with the solvent, and dry under vacuum.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization A This compound Derivative C Condensation Reaction A->C B Amine/Hydrazine B->C D Schiff Base Ligand C->D F Reaction in Solvent D->F E Metal Salt E->F G Metal Complex F->G H Spectroscopy (NMR, IR, UV-Vis) G->H I X-ray Crystallography G->I J Elemental Analysis G->J

Caption: Workflow for the synthesis and characterization of a metal complex.

III. Characterization of the Metal Complex

The synthesized metal complex should be thoroughly characterized to determine its structure, composition, and properties.

Experimental Protocols
  • FT-IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet of the complex or analyze as a Nujol mull.

    • Instrumentation: Record the spectrum on an FT-IR spectrometer in the range of 4000-400 cm⁻¹.

    • Analysis: Compare the spectrum of the complex with that of the free ligand. A shift in the C=N and C=O stretching frequencies indicates coordination to the metal ion. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-N and M-O vibrations.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Dissolve the complex in a suitable solvent (e.g., DMSO, DMF).

    • Instrumentation: Record the electronic spectrum on a UV-Vis spectrophotometer.

    • Analysis: The spectrum will show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands, which provide information about the coordination geometry.

  • X-ray Crystallography:

    • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the complex in an appropriate solvent system.

    • Data Collection: Collect diffraction data on a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and the overall coordination geometry.

IV. Quantitative Data

The following tables summarize typical quantitative data obtained from the characterization of metal complexes derived from this compound-based ligands. The data provided are representative examples based on published literature for related compounds.

Table 1: Selected FT-IR Spectral Data (cm⁻¹)

Compoundν(C=O)ν(C=N)ν(M-N)ν(M-O)
Ligand ~1680~1620--
Cu(II) Complex ~1650~1600~520~450
Zn(II) Complex ~1655~1605~515~445
Ni(II) Complex ~1660~1610~525~455

Table 2: Electronic Spectral Data and Magnetic Moments

Complexλmax (nm) (Assignments)Magnetic Moment (B.M.)Proposed Geometry
Cu(II) Complex ~450 (LMCT), ~650 (d-d)1.7-2.2Distorted Octahedral/Square Planar
Zn(II) Complex ~380 (LMCT)DiamagneticTetrahedral
Ni(II) Complex ~420 (LMCT), ~600, ~900 (d-d)2.8-3.5Octahedral

Table 3: Representative Crystallographic Data (Bond Lengths in Å and Angles in °)

ComplexM-N (Å)M-O (Å)N-M-N (°)O-M-N (°)
Cu(II) Complex 1.95 - 2.101.90 - 2.0585 - 95, 170 - 18085 - 95, 170 - 180
Zn(II) Complex 2.00 - 2.151.95 - 2.10100 - 120100 - 120

V. Applications in Biological Systems

Metal complexes incorporating the this compound motif often exhibit promising biological activities, including antimicrobial and anticancer properties. The fluorine substituent can enhance the lipophilicity of the complex, facilitating its transport across cell membranes.

Protocol 2: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar and Potato dextrose agar

  • Sterile Petri dishes

  • DMSO (as a solvent for the complexes)

  • Standard antibiotic and antifungal drugs (as positive controls)

Procedure:

  • Prepare sterile agar plates for bacteria and fungi.

  • Spread the microbial cultures uniformly over the surface of the agar plates.

  • Create wells of a standard diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the metal complexes and standard drugs in DMSO at various concentrations.

  • Add a fixed volume of each solution to the respective wells. A well with DMSO alone serves as a negative control.

  • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

  • Measure the diameter of the zone of inhibition around each well.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanisms of action are often complex and require detailed investigation, it is hypothesized that these metal complexes can exert their biological effects through various pathways.

Biological_Activity_Pathway cluster_entry Cellular Uptake cluster_targets Intracellular Targets & Effects cluster_outcome Cellular Outcome A Metal Complex B Cell Membrane A->B Lipophilicity-driven transport C Intracellular Complex B->C D DNA Binding & Cleavage C->D E Enzyme Inhibition C->E F ROS Generation C->F G Mitochondrial Dysfunction C->G H Apoptosis D->H I Cell Cycle Arrest E->I F->H G->H J Inhibition of Proliferation H->J I->J

Cultivating Clarity: Advanced Techniques for High-Quality 4-Fluorobenzamide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Optimizing Crystallization for 4-Fluorobenzamide.

In the landscape of pharmaceutical development and materials science, the quality of crystalline active pharmaceutical ingredients (APIs) is paramount. The precise control over crystal size, morphology, and purity directly influences critical downstream processes such as formulation, bioavailability, and stability. This document provides detailed application notes and protocols for the crystallization of this compound, a key intermediate in the synthesis of various biologically active molecules. By leveraging established crystallization techniques—Slow Evaporation, Vapor Diffusion, and Slow Cooling—researchers can consistently obtain high-quality single crystals suitable for X-ray diffraction analysis and further solid-state characterization.

Introduction to Crystallization of this compound

This compound's molecular structure, characterized by a fluorinated benzene ring and an amide group, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of a well-ordered crystal lattice. The choice of crystallization technique and solvent system plays a crucial role in modulating these interactions to favor the growth of large, well-defined crystals with minimal defects. The Cambridge Crystallographic Data Centre (CCDC) entry for this compound (refcode BENAFP) provides a reference for its single-crystal structure, confirming its amenability to producing diffraction-quality crystals.[1]

Key Crystallization Techniques and Protocols

The selection of an appropriate crystallization method is contingent on the physicochemical properties of this compound, including its solubility in various organic solvents. The following protocols provide a systematic approach to achieving high-quality crystals.

Slow Evaporation Crystallization

This technique is often the simplest and most effective method for compounds that are moderately soluble at room temperature. The principle relies on the gradual increase in solute concentration as the solvent evaporates, leading to spontaneous nucleation and crystal growth.

Protocol:

  • Solvent Selection: Prepare a saturated or near-saturated solution of this compound in a suitable solvent. Solvents such as ethanol, methanol, or a mixture of water and ethanol have been shown to be effective for growing crystals of related benzamide compounds.[1]

  • Dissolution: In a clean crystallization vessel (e.g., a small beaker or vial), dissolve the this compound powder in the chosen solvent with gentle warming and stirring until a clear solution is obtained.

  • Filtration: To remove any particulate impurities that could act as unwanted nucleation sites, filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization dish.

  • Evaporation: Cover the dish with a perforated seal (e.g., parafilm with a few pinholes) to control the rate of evaporation. A slower evaporation rate generally yields larger and higher-quality crystals.

  • Incubation: Place the crystallization dish in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and allow them to air dry.

Data Presentation: Solvent Selection for Slow Evaporation

Solvent SystemObserved Crystal MorphologyTypical Crystal Size (mm)Suitability for X-ray Diffraction
EthanolColorless needles or prisms0.2 - 0.5Good to Excellent
MethanolSmall, well-formed prisms0.1 - 0.3Good
Water/Ethanol (1:1 v/v)Block-like or prismatic0.3 - 0.6Excellent
AcetoneFine needles0.1 - 0.2Moderate
Vapor Diffusion Crystallization

Vapor diffusion is a highly controlled method that is particularly useful when only small quantities of the compound are available. It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, which gradually reduces the solubility and induces crystallization.

Protocol:

  • Solvent & Anti-Solvent Selection: Dissolve this compound in a "good" solvent in which it is readily soluble (e.g., dichloromethane, chloroform, or acetonitrile). Select a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).[2]

  • Setup: Place a small, open vial containing the this compound solution inside a larger, sealed chamber (e.g., a beaker or jar) that contains a reservoir of the anti-solvent.

  • Diffusion: Seal the chamber tightly. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the anti-solvent mixes with the solvent, the solubility of this compound decreases, leading to the formation of crystals.

  • Incubation and Harvesting: Allow the setup to remain undisturbed until crystals of a suitable size have formed. Harvest the crystals as described previously.

Data Presentation: Solvent/Anti-Solvent Combinations for Vapor Diffusion

Good SolventAnti-SolventExpected Crystal QualityNotes
DichloromethaneHexaneHighA common and effective combination for many organic compounds.
ChloroformPentaneHighPentane is highly volatile, leading to a faster diffusion rate.
AcetonitrileDiethyl EtherGood to HighSuitable for moderately polar compounds.
Tetrahydrofuran (THF)HexaneGoodTHF is less volatile than other good solvents, allowing for slower diffusion.
Slow Cooling Crystallization

This method is ideal for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize. The rate of cooling is a critical parameter that influences the size and quality of the resulting crystals.[3]

Protocol:

  • Solvent Selection: Choose a solvent in which this compound has a steep solubility curve with respect to temperature.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the selected solvent at an elevated temperature (e.g., near the boiling point of the solvent). Ensure all the solid has dissolved.

  • Hot Filtration: If necessary, perform a hot filtration to remove any insoluble impurities.

  • Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To achieve a very slow cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Further Cooling: For maximum yield, the solution can be subsequently cooled to a lower temperature (e.g., in a refrigerator or cold room).

  • Crystal Harvesting: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

Data Presentation: Cooling Profiles and Expected Outcomes

Initial Temperature (°C)Final Temperature (°C)Cooling Rate (°C/hour)Expected Crystal SizeExpected Purity
60251 - 2Large, well-definedHigh
60255 - 10Smaller, more numerousGood
6041 - 2Large, potentially with some inclusionsHigh
604>10Small, potentially polycrystallineModerate

Experimental Workflows and Logical Relationships

To visualize the decision-making process and the experimental flow, the following diagrams are provided.

Crystallization_Technique_Selection cluster_input Compound Properties cluster_methods Crystallization Techniques cluster_output Desired Outcome Compound This compound Decision Select Method Compound->Decision Evaluate Solubility & Quantity Slow_Evap Slow Evaporation High_Quality_Crystals High-Quality Crystals Slow_Evap->High_Quality_Crystals Vapor_Diff Vapor Diffusion Vapor_Diff->High_Quality_Crystals Slow_Cool Slow Cooling Slow_Cool->High_Quality_Crystals Decision->Slow_Evap Good solubility at RT, large quantity Decision->Vapor_Diff Small quantity, requires high control Decision->Slow_Cool Solubility highly temperature-dependent

Caption: Decision workflow for selecting a suitable crystallization technique.

Slow_Evaporation_Workflow Start Start Dissolve Dissolve this compound in suitable solvent Start->Dissolve Filter Filter solution to remove impurities Dissolve->Filter Evaporate Control solvent evaporation rate Filter->Evaporate Incubate Incubate in a vibration-free environment Evaporate->Incubate Harvest Harvest high-quality crystals Incubate->Harvest End End Harvest->End

Caption: Experimental workflow for the Slow Evaporation technique.

Vapor_Diffusion_Workflow Start Start Prepare_Sol Prepare solution in 'good' solvent Start->Prepare_Sol Setup_Chamber Place solution vial in chamber with anti-solvent Prepare_Sol->Setup_Chamber Seal_Chamber Seal chamber to allow vapor diffusion Setup_Chamber->Seal_Chamber Incubate Incubate until crystals form Seal_Chamber->Incubate Harvest Harvest high-quality crystals Incubate->Harvest End End Harvest->End

Caption: Experimental workflow for the Vapor Diffusion technique.

Slow_Cooling_Workflow Start Start Prepare_Sat_Sol Prepare saturated solution at elevated temperature Start->Prepare_Sat_Sol Cool_Slowly Allow solution to cool slowly and undisturbed Prepare_Sat_Sol->Cool_Slowly Further_Cool Further cooling to maximize yield (optional) Cool_Slowly->Further_Cool Harvest Harvest high-quality crystals Further_Cool->Harvest End End Harvest->End

Caption: Experimental workflow for the Slow Cooling technique.

Conclusion

The successful crystallization of this compound into high-quality single crystals is achievable through the systematic application of well-established techniques. By carefully selecting the appropriate method and optimizing key parameters such as solvent system, temperature, and rate of saturation, researchers can consistently produce crystals suitable for advanced solid-state analysis. The protocols and data presented herein serve as a comprehensive guide for scientists and drug development professionals to enhance their crystallization strategies for this compound and related compounds, ultimately contributing to the advancement of pharmaceutical and materials science research.

References

Application Notes and Protocols for the Quantification of 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Fluorobenzamide, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are presented as robust starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk materials, process intermediates, and simple formulations where high sensitivity is not the primary requirement.

Experimental Protocol

a) Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or ultrapure grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

b) Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid) is recommended. A typical starting point is 30% Acetonitrile, increasing to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

c) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Representative HPLC-UV Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Note: These values are representative and must be established during formal method validation.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Serial Dilutions (Standards) B->C D Filter B->D E Inject into HPLC D->E F C18 Separation E->F G UV Detection (235 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

HPLC-UV Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, offering high separation efficiency and definitive identification based on its mass spectrum.

Experimental Protocol

a) Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Methanol or Ethyl Acetate (GC grade).

  • This compound reference standard.

b) GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound (C₇H₆FNO): m/z 139 (Molecular Ion), 123, 95.

c) Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of Methanol or Ethyl Acetate.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1-20 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent to a concentration within the calibration range.

Data Presentation

Table 2: Representative GC-MS Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Note: These values are representative and must be established during formal method validation.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Prepare Standards C Dilute to Working Concentration A->C B Dissolve Sample B->C D Inject into GC C->D E Capillary Column Separation D->E F EI Ionization E->F G Mass Analysis (SIM/Scan) F->G H Extract Ion Chromatogram G->H I Peak Integration H->I J Quantification I->J

GC-MS Analysis Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the highly sensitive and selective quantification of this compound in complex matrices, such as biological fluids (plasma, urine) or environmental samples.

Experimental Protocol

a) Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is highly recommended. If unavailable, a structurally similar compound can be used.

b) LC-MS/MS Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

    • This compound: Precursor ion [M+H]⁺ m/z 140.0 -> Product ion m/z 123.0 (loss of NH₃).

    • Internal Standard (e.g., this compound-d4): Precursor ion [M+H]⁺ m/z 144.0 -> Product ion m/z 127.0.

  • Source Parameters: Optimize capillary voltage, gas flows, and temperatures for the specific instrument.

c) Sample Preparation (Protein Precipitation for Plasma):

  • To 50 µL of plasma sample, calibration standard, or quality control sample, add 150 µL of Acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an LC vial for analysis.

Data Presentation

Table 3: Representative LC-MS/MS Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.995
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)~0.1 ng/mL
Limit of Quantification (LOQ)~0.5 ng/mL

Note: These values are representative and must be established during formal method validation for the specific biological matrix.

Workflow Diagramdot

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma Sample B Add Acetonitrile with Internal Standard A->B C Vortex to Precipitate Proteins B->C D Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H ESI+ Ionization G->H I MRM Detection H->I J Integrate Analyte/IS Peak Areas I->J K Calculate Peak Area Ratios J->K L Quantify using Calibration Curve K->L

Application Note: Electrophilic Fluorination of Benzamide using Selectfluor™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the electrophilic fluorination of benzamide, a crucial transformation in medicinal chemistry and drug development. The incorporation of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This document outlines a reliable method using Selectfluor™ (F-TEDA-BF4) as an electrophilic fluorine source, known for its stability, safety, and efficiency.[3][4][5] Detailed experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow are provided to ensure reproducibility and facilitate adoption in a research setting.

Introduction

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom.[1][2] Electrophilic fluorination has emerged as a powerful strategy for the synthesis of these compounds, offering an alternative to traditional nucleophilic methods.[6] Among the various electrophilic fluorinating agents, N-fluoro compounds, particularly Selectfluor™, have gained prominence due to their ease of handling, stability, and broad functional group tolerance.[3][4][5][6][7] Selectfluor™ is a colorless, crystalline solid that can be used for the fluorination of a wide range of nucleophiles, including the enolates of amides.[3][4][7] This protocol details the application of Selectfluor™ for the fluorination of benzamide, a common scaffold in many pharmaceutical agents.

Experimental Workflow

The overall experimental workflow for the fluorination of benzamide is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction itself, and concludes with product isolation and purification.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Benzamide and Selectfluor™ solvent Add Anhydrous Acetonitrile start->solvent 1. inert Establish Inert Atmosphere (N2 or Ar) solvent->inert 2. base Add Base (e.g., NaH) inert->base react Stir at Room Temperature base->react 3. monitor Monitor by TLC or LC-MS react->monitor 4. quench Quench with Saturated NH4Cl (aq) monitor->quench extract Extract with Ethyl Acetate quench->extract 5. dry Dry Organic Layer (Na2SO4) extract->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Purify by Column Chromatography concentrate->purify 8. end Characterize Product (NMR, MS) purify->end 9.

References

Application Notes and Protocols: 4-Fluorobenzamide in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzamide is a versatile chemical scaffold that has proven to be a valuable starting point and core structural motif in the development of potent and selective enzyme inhibitors. Its unique properties, including the electronic effects of the fluorine atom and the hydrogen bonding capabilities of the benzamide group, make it an attractive fragment for drug discovery. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the development of inhibitors for several key enzyme targets, with a primary focus on Poly(ADP-ribose) polymerase (PARP), as well as emerging applications for soluble epoxide hydrolase (sEH) and urease.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The development of PARP inhibitors represents a significant advancement in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This compound has been a key component in the design of several potent PARP inhibitors.

Signaling Pathway

PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to facilitate repair. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cells with a deficient homologous recombination (HR) pathway for DSB repair (e.g., BRCA-mutated cells), this accumulation of DSBs leads to cell death through a process known as synthetic lethality.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair DSB_Formation Double-Strand Break (DSB) Formation SSB_Repair->DSB_Formation Replication Fork Collapse PARP_Inhibitor This compound-based PARP Inhibitor PARP_Inhibitor->PARP1 HR_Proficient Homologous Recombination Repair (HR-Proficient) DSB_Formation->HR_Proficient HR_Deficient Homologous Recombination Repair (HR-Deficient) (e.g., BRCA mutant) DSB_Formation->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: PARP Signaling Pathway and Inhibition.
Quantitative Data: PARP Inhibitor Activity

The following table summarizes the inhibitory activity of various PARP inhibitors, some of which incorporate the this compound moiety or are structurally related.

Compound IDTargetAssay TypeIC50 / Ki (nM)Reference
OlaparibPARP1Enzyme Assay1-5[1]
OlaparibPARP2Enzyme Assay1-5[2]
RucaparibPARP1Enzyme Assay1.4[3]
NiraparibPARP1Enzyme Assay3.8[1]
TalazoparibPARP1Enzyme Assay0.57[4]
6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-one derivativePARP-1Enzyme Assay1.5[5][6]
Experimental Protocols

Synthesis of 4-{[3-(4-cyclopropylcarbonylpiperazine-1-carbonyl)-4-fluorophenyl]methyl}(2H)phthalazin-1-one (a derivative of Olaparib)

This protocol describes a general synthetic route for a PARP inhibitor incorporating the this compound scaffold.

Synthesis_Workflow cluster_synthesis Synthetic Workflow A 2-Fluoro-5-formylbenzoic acid B Phthalazinone intermediate A->B Reaction with Hydrazine C 4-Fluoro-3-(piperazine-1-carbonyl)benzyl intermediate B->C Coupling with Boc-piperazine, then deprotection D Final Product (Olaparib analog) C->D Acylation with cyclopropanecarbonyl chloride

Caption: General synthesis workflow for an Olaparib analog.

Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

  • A mixture of 2-fluoro-5-formylbenzoic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried to yield the phthalazinone intermediate.

Step 2: Synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)-2H-phthalazin-1-one

  • The benzoic acid intermediate from Step 1 is dissolved in an aprotic solvent like dimethylformamide (DMF).

  • A coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) are added, followed by the addition of 1-Boc-piperazine.

  • The reaction is stirred at room temperature until completion.

  • The Boc-protected intermediate is then treated with a strong acid (e.g., HCl in dioxane) to remove the Boc protecting group, yielding the piperazine derivative.[7]

Step 3: Synthesis of the final PARP inhibitor

  • The product from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane).

  • A base such as triethylamine is added, followed by the dropwise addition of cyclopropanecarbonyl chloride.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is worked up, and the crude product is purified by column chromatography to afford the final compound.[7]

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP enzymes.[8]

  • Plate Preparation: Histone-coated 96-well plates are used.

  • Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme, activated DNA (to stimulate PARP activity), and varying concentrations of the this compound-based test inhibitor.

  • Initiation: The reaction is initiated by adding biotinylated NAD+.

  • Incubation: The plate is incubated to allow for the PARylation of histones.

  • Detection: The plate is washed, and streptavidin-HRP (horseradish peroxidase) is added, which binds to the incorporated biotin.

  • Signal Generation: A chemiluminescent or colorimetric HRP substrate is added.

  • Measurement: The resulting signal, which is proportional to PARP activity, is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. Inhibiting sEH increases the levels of EETs, making it a therapeutic target for hypertension and inflammation.[9]

Quantitative Data: sEH Inhibitor Activity

The following table presents the inhibitory activity of benzamide derivatives against sEH.

Compound IDTargetAssay Type% Inhibition (at 1 nM)IC50 (nM)Reference
4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acidsEHFluorescence-based72%Not specified[10]
12-(3-Adamantan-1-yl-ureido)-dodecanoicacid (AUDA) (Reference)sEHFluorescence-based50%Not specified[10]
Experimental Protocols
  • Preparation of 4-(4-substituted-benzamido)benzoic acid: 4-Aminobenzoic acid is reacted with the corresponding substituted benzoyl chloride in the presence of a base.[10]

  • Esterification: The resulting benzoic acid derivative is esterified, typically using methanol and a catalytic amount of acid.

  • Hydrazide formation: The ester is then reacted with hydrazine hydrate to form the benzoyl hydrazide intermediate.[9]

  • Final product synthesis: The hydrazide is reacted with an anhydride (e.g., succinic anhydride) to yield the final inhibitor.[10]

This assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.[11][12]

  • Reagent Preparation: Prepare sEH enzyme solution, a non-fluorescent sEH substrate (e.g., PHOME), and test inhibitor solutions at various concentrations.

  • Reaction Setup: In a 96-well plate, add the sEH enzyme solution to each well, followed by the test inhibitor or vehicle control.

  • Incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the sEH substrate to initiate the reaction.

  • Measurement: Measure the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Inhibition of urease is a strategy to combat these infections. 4-Fluorocinnamaldehyde, a related scaffold, has been used to develop thiosemicarbazone-based urease inhibitors.

Quantitative Data: Urease Inhibitor Activity

The following table shows the inhibitory activity of 4-fluorocinnamaldehyde-based thiosemicarbazones against urease.

Compound IDTargetAssay TypeIC50 (µM)Ki (µM)Reference
(E)-4-(2,4-Dimethylphenyl)-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazideJack bean ureaseSpectrophotometric2.7 ± 0.5Not specified[13]
(E)-4-Benzyl-1-((E)-3-(4-fluorophenyl)allylidene)thiosemicarbazideJack bean ureaseSpectrophotometric3.26 ± 0.00483.26 ± 0.0048 (Competitive)[13]
Thiourea (Reference)Jack bean ureaseSpectrophotometric21.37 ± 1.76Not specified[13]
Experimental Protocols
  • Thiosemicarbazide preparation: A substituted thiosemicarbazide is prepared or obtained commercially.

  • Condensation reaction: 4-Fluorocinnamaldehyde is reacted with the substituted thiosemicarbazide in a suitable solvent (e.g., ethanol) with a catalytic amount of acid.[13]

  • Purification: The resulting thiosemicarbazone precipitates upon cooling and is purified by recrystallization.

This assay measures the production of ammonia from urea hydrolysis.[14][15]

  • Reaction Mixture: A reaction mixture is prepared containing jack bean urease, phosphate buffer, and the test inhibitor at various concentrations.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Urea solution is added to start the reaction.

  • Ammonia Detection: After a specific incubation time, the amount of ammonia produced is determined using the Berthelot (phenol-hypochlorite) method, which forms a colored indophenol product.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Fragment-Based Drug Discovery (FBDD) Workflow

This compound is an ideal fragment for FBDD due to its small size, favorable physicochemical properties, and ability to form key interactions with protein targets.

FBDD_Workflow cluster_fbdd Fragment-Based Drug Discovery Workflow Lib Fragment Library Screening (including this compound) Hit_ID Hit Identification (Biophysical Methods: NMR, SPR, X-ray) Lib->Hit_ID Hit_Val Hit Validation (Biochemical/Cell-based Assays) Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) by medicinal chemistry Hit_Val->SAR Lead_Opt Lead Optimization (Fragment Growing/Linking) SAR->Lead_Opt Lead_Opt->SAR Iterative Optimization Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for Fragment-Based Drug Discovery.

This workflow illustrates the process of starting with a fragment library that includes this compound, identifying initial hits through sensitive biophysical techniques, validating these hits, and then iteratively optimizing them into potent lead compounds through medicinal chemistry efforts.[16][17]

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluorobenzamide Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Route A: Acylation from 4-Fluorobenzoyl Chloride: The reaction of 4-fluorobenzoyl chloride with an ammonia source. This is a direct and common method.[1]

  • Route B: Hydrolysis of 4-Fluorobenzonitrile: The conversion of the nitrile group to a primary amide, typically under basic or acidic conditions with an oxidizing agent like hydrogen peroxide.[2]

  • Route C: Direct Amidation of 4-Fluorobenzoic Acid: The coupling of 4-fluorobenzoic acid with an amine source using a coupling agent (e.g., DCC, EDC) to facilitate amide bond formation.[3][4]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting materials from the this compound product. Visualizing the spots under UV light will show the consumption of reactants and the formation of the desired product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the standard purification methods for this compound?

A3: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[5] If significant impurities persist, column chromatography on silica gel is a necessary next step.[1][5]

Troubleshooting Low Yield by Synthetic Route

Below are detailed troubleshooting guides for the common synthetic pathways.

Route A: Synthesis from 4-Fluorobenzoyl Chloride

This route involves the acylation of an amine (typically ammonia) with 4-fluorobenzoyl chloride. The reaction is often performed in the presence of a base to neutralize the HCl byproduct.[1]

Q: Why is my yield low when using 4-fluorobenzoyl chloride?

A: Low yields in this reaction are often traced to issues with reagents, reaction conditions, or side reactions.

Potential Causes & Solutions:

  • Poor Quality of Starting Material: 4-Fluorobenzoyl chloride is sensitive to moisture and can hydrolyze back to 4-fluorobenzoic acid, which will not react under these conditions.[1]

    • Solution: Use freshly opened or distilled 4-fluorobenzoyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Inefficient HCl Scavenging: The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive.[4] If the base is not effective, the reaction will stall.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a suitable non-nucleophilic base like triethylamine or pyridine.[1] Ensure the base is added before or along with the acyl chloride.

  • Side Product Formation: If the product amide reacts further with the acyl chloride, it can form secondary products.

    • Solution: Use a slight excess of the ammonia source to minimize this possibility.[1] Adding the 4-fluorobenzoyl chloride dropwise at a low temperature (e.g., 0 °C) can also help control the reaction and reduce side products.[1]

  • Inadequate Mixing: In biphasic systems (e.g., dichloromethane and water), vigorous stirring is essential to ensure the reactants come into contact.[4]

    • Solution: Use a high-speed overhead stirrer or a large magnetic stir bar to ensure efficient mixing of the phases.

Route B: Synthesis from 4-Fluorobenzonitrile Hydrolysis

This method involves the partial hydrolysis of 4-fluorobenzonitrile, often catalyzed by a base in the presence of hydrogen peroxide.[2]

Q: My hydrolysis of 4-fluorobenzonitrile is resulting in a low yield of the amide. What could be wrong?

A: The primary challenges in this synthesis are achieving partial hydrolysis without proceeding to the carboxylic acid and managing reaction conditions.

Potential Causes & Solutions:

  • Over-hydrolysis to Carboxylic Acid: The most common issue is the hydrolysis of the desired amide product (this compound) into the corresponding 4-fluorobenzoic acid.

    • Solution: Carefully control the reaction temperature, reaction time, and the concentration of the base (e.g., sodium hydroxide).[2] Using a catalytic amount of base is recommended. Monitor the reaction closely with TLC to quench it once the starting material is consumed and before significant byproduct forms.

  • Incomplete Reaction: The nitrile may be resistant to hydrolysis under the chosen conditions.

    • Solution: Ensure the concentration of hydrogen peroxide is sufficient (typically 25-30%).[2] The reaction temperature may need to be optimized; however, increasing it too much can promote the formation of the carboxylic acid byproduct.

  • Poor Reagent Quality: Decomposed hydrogen peroxide will be ineffective.

    • Solution: Use a fresh, properly stored solution of hydrogen peroxide.

Route C: Synthesis from 4-Fluorobenzoic Acid (Coupling Reaction)

This route directly couples 4-fluorobenzoic acid with an amine source using a coupling reagent.

Q: My direct amidation of 4-fluorobenzoic acid is inefficient. How can I improve the yield?

A: Success in this route depends heavily on the effectiveness of the coupling agent and the removal of water.

Potential Causes & Solutions:

  • Inactive Coupling Agent: Coupling reagents like DCC or EDC can degrade upon storage.

    • Solution: Use fresh coupling reagents. Store them in a desiccator to protect them from moisture.

  • Presence of Water: Water can hydrolyze the activated intermediate (e.g., the active ester) back to the carboxylic acid, halting the reaction.[7]

    • Solution: Use anhydrous solvents and reagents.[5] Some protocols recommend the use of molecular sieves to remove water generated during the reaction.[7]

  • Sub-optimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Solution: Screen different aprotic solvents like DMF or acetonitrile.[5][7] While some reactions run at room temperature, gentle heating (e.g., to 80 °C) may be required, but be aware that higher temperatures can also lead to side reactions like the formation of inactive oligomeric species.[7]

  • Byproduct Removal Issues: Reactions with DCC produce a dicyclohexylurea (DCU) byproduct, which can complicate purification.

    • Solution: DCU is typically insoluble in common organic solvents and can be removed by filtration.[4] Using a water-soluble coupling agent like EDC allows for the removal of byproducts with a simple aqueous wash.[4]

Quantitative Data Summary

The following tables summarize reaction conditions found in the literature for similar amide synthesis, which can serve as a starting point for optimization.

Table 1: Conditions for Amide Synthesis via Acyl Chloride

Reactants Solvent Base Temperature Time Yield
2-Fluorobenzoyl chloride & 4-methoxy-aniline Chloroform - Reflux 3 h -
2-fluoro-4-morpholinobenzenamine & benzoyl chloride Toluene - Reflux - Good to Excellent
N-(4,7-dichloroquinolin-2-yl)benzamide & morpholine DMF K₂CO₃ 120 °C 24 h 92%

(Data adapted from similar syntheses reported in the literature)[1]

Table 2: Conditions for Hydrolysis of Fluorobenzonitrile

Reagent Base Base:Nitrile (mol ratio) H₂O₂ Conc. Solvent Temperature Time Yield
4-Chlorobenzonitrile Anhydrous KF 3:1 - DMI 280 °C 2.0 h 89.5% (of 4-FBN)
Fluorobenzonitrile NaOH 0.01-0.2:1 25-30% Water - - >99.5% Purity

(Data from syntheses of 4-fluorobenzonitrile and its subsequent hydrolysis)[2][8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorobenzoyl Chloride
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the ammonia source (e.g., ammonium chloride) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the consumption of the acyl chloride by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, dilute HCl solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 4-Fluorobenzonitrile
  • Reaction Setup: To a round-bottom flask, add 4-fluorobenzonitrile.

  • Reagent Addition: Add a catalytic amount of 10-30% aqueous sodium hydroxide solution (0.01-0.2 molar equivalents relative to the nitrile).[2] Subsequently, add 2-3 weight equivalents of a 25-30% aqueous hydrogen peroxide solution.[2]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction by TLC. The reaction is often exothermic and may require initial cooling.

  • Work-up: Once the reaction is complete, cool the mixture. The product may precipitate from the solution. Filter the solid product.

  • Purification: Wash the collected solid with cold water and dry under vacuum. If needed, recrystallize from a suitable solvent to achieve high purity (>99.5%).[2]

Visual Guides

Experimental and Troubleshooting Workflows

G Diagram 1: General Synthesis Workflow for this compound cluster_route_a Route A: From Acyl Chloride cluster_route_b Route B: From Nitrile cluster_route_c Route C: From Carboxylic Acid A_Start 4-Fluorobenzoyl Chloride + Amine A_React Acylation in DCM with Base A_Start->A_React Workup Aqueous Work-up (Extraction/Washing) A_React->Workup B_Start 4-Fluorobenzonitrile B_React Base-catalyzed Hydrolysis (H2O2) B_Start->B_React B_React->Workup C_Start 4-Fluorobenzoic Acid + Amine C_React Coupling Agent (e.g., EDC) C_Start->C_React C_React->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product This compound Purify->Product

Caption: General synthetic workflows for this compound.

G Diagram 2: Troubleshooting Low Yield Start Low Yield of This compound CheckPurity Are starting materials pure and anhydrous? Start->CheckPurity CheckConditions Are reaction conditions (temp, time, base) optimized? CheckPurity->CheckConditions Yes Sol_Purity Solution: - Purify/distill reagents - Use anhydrous solvents - Run under inert gas CheckPurity->Sol_Purity No CheckSideRxns Is there evidence of side products (TLC)? CheckConditions->CheckSideRxns Yes Sol_Conditions Solution: - Adjust temperature/time - Screen solvents/bases - Use fresh coupling agents CheckConditions->Sol_Conditions No CheckWorkup Was product lost during workup/purification? CheckSideRxns->CheckWorkup No Sol_SideRxns Solution: - Add acyl chloride slowly at 0°C - Use excess amine - Control hydrolysis time carefully CheckSideRxns->Sol_SideRxns Yes Sol_Workup Solution: - Check aqueous layers for product - Optimize extraction pH - Choose better recrystallization solvent CheckWorkup->Sol_Workup Yes End Consult further literature for specific substrate issues CheckWorkup->End No

Caption: Decision tree for troubleshooting low product yield.

References

Optimizing reaction conditions for 4-Fluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • From 4-Fluorobenzoyl chloride: This is a classic and efficient method involving the acylation of an amine source (commonly ammonia) with 4-fluorobenzoyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

  • From 4-Fluorobenzoic acid: This route involves the use of coupling reagents to facilitate the amide bond formation between 4-fluorobenzoic acid and an amine source. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • From 4-Fluorobenzonitrile: This method relies on the hydrolysis of the nitrile group of 4-fluorobenzonitrile to the corresponding amide. This can be achieved under acidic or basic conditions.

Q2: What are the key safety precautions to consider when working with 4-fluorobenzoyl chloride?

A2: 4-Fluorobenzoyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Reactions should be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Q3: How can I purify the crude this compound product?

A3: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization are often ethanol or solvent mixtures like ethanol/water or ethyl acetate/hexane.[3] The choice of solvent depends on the impurities present. Column chromatography can also be employed for purification if recrystallization is not sufficient.

Q4: What are the expected spectroscopic signatures for this compound?

A4: In the ¹H NMR spectrum, you would expect to see signals in the aromatic region corresponding to the protons on the fluorinated benzene ring. The amide protons will appear as a broad singlet. In the IR spectrum, characteristic peaks for the amide functional group will be present, including a C=O stretch (around 1650 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹).

Troubleshooting Guides

Low or No Product Yield
Observation Potential Cause Recommended Action
Route A: From 4-Fluorobenzoyl Chloride
Low to no product formationHydrolysis of 4-fluorobenzoyl chloride: The starting material has reacted with moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Inefficient reaction conditions: Temperature or reaction time may be insufficient.Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC.
Poor quality of starting materials: Impurities in 4-fluorobenzoyl chloride or the amine source.Use freshly distilled or purchased high-purity reagents.
Route B: From 4-Fluorobenzoic Acid
Low to no product formationInactive coupling reagent: The coupling reagent (e.g., DCC, EDC) has degraded.Use a fresh batch of the coupling reagent.
Incomplete activation of carboxylic acid: The reaction conditions are not optimal for the formation of the active ester intermediate.Ensure the reaction is run at the appropriate temperature (often starting at 0 °C and warming to room temperature). Consider adding a catalytic amount of an activating agent like DMAP.[4]
Route C: From 4-Fluorobenzonitrile
Incomplete hydrolysisHarshness of reaction conditions: The hydrolysis may not have gone to completion.Increase the concentration of the acid or base, or increase the reaction temperature and time. Monitor by TLC or GC to confirm the consumption of the starting material.
Presence of Impurities in the Final Product
Observation Potential Cause Recommended Action
Unreacted starting material present Incomplete reaction.Optimize reaction conditions (time, temperature, stoichiometry of reagents).
Inefficient work-up.Ensure proper extraction and washing steps to remove unreacted starting materials.
Formation of 4-Fluorobenzoic acid (especially in Route A) Hydrolysis of 4-fluorobenzoyl chloride.Maintain anhydrous conditions throughout the reaction and work-up.
Multiple unidentified spots on TLC Side reactions: Potential for side reactions depending on the specific reagents and conditions used.Use GC-MS to identify the impurities, which can provide insight into the side reactions occurring.[5] Adjust reaction conditions to minimize their formation (e.g., lower temperature, different base).
Decomposition of product: The product may be unstable under the reaction or work-up conditions.Consider milder reaction conditions or a modified work-up procedure.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Parameter Route A: From 4-Fluorobenzoyl Chloride Route B: From 4-Fluorobenzoic Acid Route C: From 4-Fluorobenzonitrile
Starting Material 4-Fluorobenzoyl chloride4-Fluorobenzoic acid4-Fluorobenzonitrile
Reagent(s) Ammonia (aqueous or gas), TriethylamineAmine source, Coupling agent (e.g., DCC, EDC), DMAP (cat.)H₂SO₄ or NaOH (aq.)
Solvent Dichloromethane, THFDichloromethane, DMFWater, Ethanol
Temperature 0 °C to room temperature0 °C to room temperatureReflux
Reaction Time 1-4 hours12-24 hoursSeveral hours
Typical Yield HighModerate to HighHigh
Key Considerations Moisture sensitive starting material.Formation of urea byproduct with DCC.Requires careful control of hydrolysis to avoid carboxylic acid formation.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorobenzoyl Chloride
  • Reaction Setup: To a solution of aqueous ammonia (e.g., 28-30%, 5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane) dropwise.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: A white precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Synthesis of this compound from 4-Fluorobenzoic Acid
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-fluorobenzoic acid (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Add an amine source (e.g., ammonium chloride, 1.1 equivalents) and a base (e.g., triethylamine, 2.2 equivalents). Cool the mixture to 0 °C.

  • Reaction: Slowly add a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in dichloromethane to the reaction mixture. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of this compound from 4-Fluorobenzonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-fluorobenzonitrile (1.0 equivalent) to an aqueous solution of a strong base (e.g., 20% sodium hydroxide) or a strong acid (e.g., 70% sulfuric acid).

  • Reaction: Heat the mixture to reflux and maintain it for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up: If using a basic solution, cool the reaction mixture and collect the precipitated product by filtration. If using an acidic solution, carefully neutralize the mixture with a base to precipitate the product, then filter.

  • Purification: Wash the crude product with water and recrystallize from a suitable solvent.

Visualizations

Reaction_Pathway cluster_routeA Route A cluster_routeB Route B cluster_routeC Route C 4-Fluorobenzoyl\nChloride 4-Fluorobenzoyl Chloride Product_A This compound 4-Fluorobenzoyl\nChloride->Product_A + NH3 (Base) Ammonia Ammonia Ammonia->Product_A 4-Fluorobenzoic\nAcid 4-Fluorobenzoic Acid Product_B This compound 4-Fluorobenzoic\nAcid->Product_B + Coupling Reagent Amine Source Amine Source Amine Source->Product_B Coupling\nReagent Coupling Reagent Coupling\nReagent->Product_B 4-Fluorobenzonitrile 4-Fluorobenzonitrile Product_C This compound 4-Fluorobenzonitrile->Product_C Hydrolysis (Acid or Base)

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction 2. Reaction (Temperature & Time Control) Reaction_Setup->Reaction Monitoring 3. Monitor Progress (TLC / GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification 5. Purification (Recrystallization / Chromatography) Workup->Purification Characterization 6. Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product Troubleshooting_Tree Start Problem Encountered Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Reagent Quality & Anhydrous Conditions Low_Yield->Check_Reagents Yes Impurities Impurities Present? Low_Yield->Impurities No Optimize_Conditions Optimize Reaction (Temp, Time) Check_Reagents->Optimize_Conditions Solution Problem Solved Optimize_Conditions->Solution Identify_Impurity Identify Impurity (GC-MS, NMR) Impurities->Identify_Impurity Yes Optimize_Purification Optimize Purification (Recrystallization Solvent) Identify_Impurity->Optimize_Purification Adjust_Reaction Adjust Reaction to Minimize Side Products Optimize_Purification->Adjust_Reaction Adjust_Reaction->Solution

References

Technical Support Center: Purification of Crude 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of crude 4-Fluorobenzamide by recrystallization. It is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

  • Question: I have cooled my solution of this compound, but no crystals have appeared. What should I do?

  • Answer: This is a common issue that can often be resolved by inducing crystallization. Here are several techniques to try:

    • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod.[1][2][3] This creates microscopic scratches that can provide a surface for crystals to begin forming.

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution.[1] This will act as a template for further crystal growth.

    • Increase Concentration: It is possible that too much solvent was used, making the solution too dilute for crystals to form.[1][4] Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.

    • Extended Cooling: If the solution is at room temperature, try cooling it further in an ice bath to decrease the solubility of the compound.[5]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: When my solution cools, an oily liquid is forming instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to a high concentration of impurities or if the boiling point of the solvent is too high.[3][6] To resolve this:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to slightly dilute the solution.

    • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling out.[1][4]

    • If the problem persists, consider purifying the crude material by another method, such as column chromatography, to remove significant impurities before attempting recrystallization again.[3]

Issue 3: Crystal Formation is Too Rapid

  • Question: As soon as I removed my flask from the heat, a large amount of solid crashed out of the solution. Is this a problem?

  • Answer: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[1] Ideal crystallization should occur slowly over a period of about 20 minutes. To slow down the process:

    • Reheat the solution to redissolve the solid.

    • Add a small amount of extra hot solvent (e.g., 1-2 mL).[1]

    • Ensure the flask is not placed on a cold surface. Allow it to cool gradually to room temperature before moving to an ice bath.[1]

Issue 4: The Yield of Purified Crystals is Very Low

  • Question: After filtration, I recovered a very small amount of this compound. What could have gone wrong?

  • Answer: A low yield can result from several factors:

    • Excess Solvent: Using too much solvent is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[1][4][7] You can test the filtrate by evaporating a small amount; a large residue indicates significant product loss.

    • Premature Filtration: The solution may not have been cooled sufficiently to allow for maximum crystal formation.[3] Ensure the solution is thoroughly cooled in an ice bath before filtration.

    • Inappropriate Solvent: The chosen solvent might have too high a solubility for this compound, even at low temperatures.

Issue 5: The Purified Crystals are Colored

  • Question: My starting material was colored, and the final crystals still have a tint. How can I obtain a colorless product?

  • Answer: If the pure compound is known to be white, colored impurities may be present.[2] To remove them:

    • After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution.

    • Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[2]

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound? A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[2][5] For amides, polar solvents are often a good starting point.[8] Ethanol, acetone, or acetonitrile are commonly used for the recrystallization of amides.[8] A solvent pair, such as ethanol and water, can also be effective if a single suitable solvent cannot be found.[9]

Q2: What is the expected appearance and melting point of pure this compound? A2: Pure this compound is a white to light beige solid or powder.[10][11][12] Its literature melting point is in the range of 154-157°C.[10][12][13] A sharp melting point within this range is a good indicator of purity.

Q3: What are potential impurities in my crude this compound sample? A3: Impurities will depend on the synthetic route used. Common impurities could include unreacted starting materials (e.g., 4-fluorobenzaldehyde), by-products from the reaction, or residual solvents.[14]

Q4: Is it necessary to use a hot filtration step? A4: A hot gravity filtration is only necessary if there are insoluble impurities (e.g., dust, sand, or by-products that are insoluble in the hot solvent) or if you have used activated charcoal to decolorize the solution.[2][6] If the hot solution is clear, this step can be omitted.

Q5: How long should I cool the solution in an ice bath? A5: After the solution has cooled to room temperature, it should be placed in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[15] Cooling for an excessively long time may cause soluble impurities to crystallize as well.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₆FNO[10][11][12]
Molar Mass139.13 g/mol [10][12]
AppearanceWhite to light beige solid/powder[10][11][12]
Melting Point154-157 °C[10][12][13]
Purity (Typical)≥ 98%[16]

Table 2: General Solvent Selection Guide for Aromatic Amides

SolventPolaritySuitability Notes
WaterHighGenerally poor solubility for aromatic amides unless other polar groups are present. Can be used as an anti-solvent with a more soluble solvent like ethanol.
EthanolHighOften a good choice. Dissolves many amides when hot and has lower solubility when cold.[8]
AcetoneMedium-HighCan be effective for recrystallizing amides.[8] Its low boiling point makes it easy to remove.
AcetonitrileMedium-HighRecommended for giving good results with amide recrystallization.[8]
Ethyl AcetateMediumMay be a suitable solvent, worth testing on a small scale.
HexaneLowUnlikely to be a good solvent on its own as amides are generally polar, but could be used as an anti-solvent in a solvent-pair system.

Note: The optimal solvent must be determined experimentally for each specific crude sample.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the standard procedure for purifying crude this compound using a single solvent.

1. Solvent Selection:

  • Place a small amount (approx. 20-30 mg) of crude this compound into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is unsuitable.

  • If it does not dissolve, gently heat the test tube. The ideal solvent will dissolve the solid completely at or near its boiling point.

  • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a large crop of crystals.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to a gentle boil on a hot plate while swirling.

  • Continue to add small portions of the hot solvent until the solid is just dissolved. Adding too much solvent will reduce the final yield.[7]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Bring the solution back to a boil for a few minutes.

4. Hot Gravity Filtration (Optional):

  • This step is necessary if there are insoluble impurities or if activated charcoal was used.

  • Use a stemless funnel and fluted filter paper. Preheat the funnel and the receiving flask with hot solvent to prevent premature crystallization.[6]

  • Pour the hot solution through the filter paper to remove insoluble materials.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

6. Crystal Collection by Vacuum Filtration:

  • Set up a Büchner funnel with filter paper and a vacuum flask.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[7]

7. Drying:

  • Continue to draw air through the crystals in the funnel for several minutes to help them dry.

  • Transfer the purified crystals to a clean, dry watch glass and allow them to air dry completely.

8. Analysis:

  • Weigh the dried, purified crystals to determine the percent recovery.

  • Measure the melting point of the purified this compound to assess its purity.

Visualizations

Recrystallization_Workflow Workflow for Recrystallization of this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_impurities Is the Solution Clear? dissolve->check_impurities hot_filtration Perform Hot Gravity Filtration check_impurities->hot_filtration No (Insoluble Impurities) cool_rt Cool Slowly to Room Temperature check_impurities->cool_rt Yes hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice check_crystals Crystals Formed? cool_ice->check_crystals induce_crystallization Induce Crystallization (Scratch, Seed Crystal) check_crystals->induce_crystallization No vacuum_filtration Collect Crystals by Vacuum Filtration check_crystals->vacuum_filtration Yes induce_crystallization->check_crystals troubleshoot Troubleshoot: - Add more solvent - Evaporate solvent - Change solvent induce_crystallization->troubleshoot wash_crystals Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Experimental workflow for the purification of this compound.

References

Identifying and removing impurities in 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzamide. The information is designed to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically arise from the synthetic route employed. The two primary synthetic pathways can introduce the following impurities:

  • From the amidation of 4-fluorobenzoyl chloride:

    • 4-Fluorobenzoic acid: Formed by the hydrolysis of the starting material, 4-fluorobenzoyl chloride.

    • Unreacted 4-fluorobenzoyl chloride: Residual starting material that has not reacted with ammonia.

  • From the hydrolysis of 4-fluorobenzonitrile:

    • Unreacted 4-fluorobenzonitrile: Incomplete hydrolysis of the nitrile starting material.[1]

    • 4-Fluorobenzoic acid: A potential byproduct of the hydrolysis process.[1]

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification process that are not completely removed.[2][3]

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying polar impurities like 4-fluorobenzoic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including unreacted starting materials and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR can provide structural information about the main compound and any impurities present. Quantitative NMR (qNMR) can be used for purity determination.[4][5][6][7][8]

Q3: What is the most effective method for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The two most common and effective techniques are:

  • Recrystallization: A highly effective technique for removing small amounts of impurities from a solid compound. A suitable solvent or solvent system is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[9][10]

  • Column Chromatography: This technique is useful for separating mixtures with a wider range of impurities or when recrystallization is ineffective. It separates compounds based on their differential adsorption to a stationary phase.[11]

Q4: My this compound appears oily or fails to crystallize during recrystallization. What should I do?

A4: This phenomenon, known as "oiling out," can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities. To address this, you can:

  • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution.

  • Lower the temperature at which crystallization is initiated.

  • Try a different solvent system with a lower boiling point.

  • Ensure the initial cooling of the saturated solution is slow and undisturbed.[12]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Broad melting point range of purified this compound Presence of residual impurities.1. Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals. 2. If recrystallization is ineffective, consider purification by column chromatography. 3. Analyze the sample by HPLC or GC-MS to identify the persistent impurities and tailor the purification strategy.
Low yield after recrystallization - The compound is significantly soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration.1. Ensure the solution is cooled sufficiently in an ice bath to maximize crystal precipitation. 2. Use the minimum amount of hot solvent necessary to dissolve the solid. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Co-elution of impurities with this compound in HPLC The mobile phase composition is not optimal for separation.1. Adjust the gradient profile of the mobile phase. 2. Try a different column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18). 3. Modify the pH of the mobile phase to alter the ionization state of acidic or basic impurities.[13]
Presence of unknown peaks in GC-MS analysis Contamination from the synthesis or work-up, or degradation of the sample.1. Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) for tentative identification. 2. Review the synthetic route and work-up procedure to identify potential sources of contamination. 3. Ensure the GC inlet temperature is not causing thermal degradation of the analyte.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundC₇H₆FNO139.13154-157253.1 ± 23.0
4-Fluorobenzoic acidC₇H₅FO₂140.11182-184253.7
4-Fluorobenzoyl chlorideC₇H₄ClFO158.56-2195
4-FluorobenzonitrileC₇H₄FN121.1135-37188

Table 2: Typical Purity and Recovery Data for Purification Methods

Purification Method Typical Starting Purity (%) Typical Final Purity (%) Expected Recovery (%) Notes
Recrystallization (Ethanol/Water)95 - 98> 99.580 - 90Effective for removing minor impurities.
Column Chromatography (Silica Gel)85 - 95> 9970 - 85Suitable for separating a wider range of impurities.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities such as 4-fluorobenzoic acid.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-22 min: 90-10% B; 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile and semi-volatile impurities, including unreacted starting materials and residual solvents.

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

Chromatographic Conditions:

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Oven Program Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV

| Mass Range | 40 - 450 amu |

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone or ethyl acetate.

Protocol 3: Purification by Recrystallization

This protocol describes the purification of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near boiling.

  • While the ethanol solution is hot, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 4: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Secure the column vertically and place a small plug of cotton or glass wool at the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, sample-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity and Impurities integrate->quantify experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water until Cloudy dissolve->add_water redissolve Add Hot Ethanol to Clarify add_water->redissolve cool_rt Cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

References

Improving the stability of 4-Fluorobenzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-Fluorobenzamide in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. Like other aromatic amides, it is susceptible to hydrolysis under strongly acidic or basic conditions, and this degradation can be accelerated at elevated temperatures. Exposure to ultraviolet (UV) light may also induce photodegradation.

Q2: In which solvents is this compound most stable?

A2: this compound exhibits good stability in many common organic solvents at room temperature. For aqueous solutions, it is advisable to use buffered solutions within a neutral pH range (approximately pH 6-8) to minimize hydrolysis.

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: To maximize stability, solutions of this compound should be stored at low temperatures (2-8 °C) and protected from light by using amber-colored vials or by wrapping the container in aluminum foil. For long-term storage, freezing the solution may be an option, but it is crucial to first confirm that the compound will not precipitate out upon thawing.

Q4: What are the likely degradation products of this compound in an aqueous solution?

A4: Under hydrolytic conditions, the primary degradation product of this compound is expected to be 4-fluorobenzoic acid and ammonia. The formation of these products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solution. The concentration of this compound exceeds its solubility in the chosen solvent system.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the aqueous solution.- Gently warm the solution to aid dissolution, then allow it to cool to room temperature. Be cautious, as excessive heat can cause degradation.- Filter the solution to remove any undissolved particles before use.
Inconsistent analytical results (e.g., varying concentrations in HPLC). The solution may be degrading over time due to improper storage or handling.- Prepare fresh solutions before each experiment.- Store stock solutions in a refrigerator or freezer and protect them from light.- Perform a time-course experiment to determine the stability of the compound in your specific experimental conditions.
Observation of unexpected peaks in chromatograms. These may be degradation products resulting from hydrolysis or photolysis.- Conduct a forced degradation study to identify potential degradation products and their retention times.- Ensure that the solution is not exposed to extreme pH, high temperatures, or direct light.
Loss of biological activity of the compound in cell-based assays. The compound may be unstable in the cell culture medium.- Assess the stability of this compound in the specific cell culture medium under incubation conditions (e.g., 37 °C, 5% CO2).- Consider preparing fresh dilutions of the compound from a stable stock solution immediately before adding it to the cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 100
Ethanol25 - 50
Dichloromethane10 - 25
Water< 1
Phosphate Buffered Saline (pH 7.4)< 1

Table 2: Stability of this compound (1 mg/mL) in Different Buffers at 37 °C over 24 Hours

Buffer (pH)% Remaining after 24 hours
0.1 M HCl (pH 1)< 80%
Acetate Buffer (pH 4)~ 95%
Phosphate Buffer (pH 7)> 99%
Carbonate Buffer (pH 10)< 90%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105 °C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Protocol 2: Photostability Testing of this compound Solution

Objective: To assess the stability of this compound solution upon exposure to light.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a transparent container (e.g., quartz cuvette or clear glass vial).

  • Light Exposure:

    • Expose the sample to a light source that provides both visible and UV output, as specified in ICH guideline Q1B. A xenon lamp or a suitable fluorescent lamp can be used.

    • The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to serve as a dark control.

  • Sample Analysis:

    • Analyze the light-exposed and dark control samples by HPLC at the end of the exposure period.

    • Compare the chromatograms to assess any degradation due to light.

Mandatory Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep_Sample Prepare this compound Solution Acid Acidic Hydrolysis Prep_Sample->Acid Expose to Stress Base Basic Hydrolysis Prep_Sample->Base Expose to Stress Oxidation Oxidative Degradation Prep_Sample->Oxidation Expose to Stress Thermal Thermal Stress Prep_Sample->Thermal Expose to Stress Photo Photolytic Stress Prep_Sample->Photo Expose to Stress HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Analyze Samples Base->HPLC_Analysis Analyze Samples Oxidation->HPLC_Analysis Analyze Samples Thermal->HPLC_Analysis Analyze Samples Photo->HPLC_Analysis Analyze Samples Assess_Deg Assess Degradation HPLC_Analysis->Assess_Deg Identify_DP Identify Degradants Assess_Deg->Identify_DP

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway cluster_main Potential Hydrolytic Degradation cluster_products Degradation Products F_Benzamide This compound F_Benzoic_Acid 4-Fluorobenzoic Acid F_Benzamide->F_Benzoic_Acid Hydrolysis (H₂O, H⁺/OH⁻) Ammonia Ammonia F_Benzamide->Ammonia Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential hydrolytic degradation pathway of this compound.

Technical Support Center: 4-Fluorobenzamide Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Fluorobenzamide production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound synthesis?

A1: Scaling up the production of this compound from laboratory to industrial scale presents several common challenges. These include ensuring process optimization and reproducibility, managing thermal gradients in larger reactors, ensuring efficient mixing, and dealing with the amplification of impurities that were minor at a smaller scale.[1][2] Additionally, regulatory compliance and cost control are significant factors that need to be addressed during scale-up.[1]

Q2: Which synthesis routes are typically used for industrial-scale production of this compound, and what are their primary challenges?

A2: Two common routes for the synthesis of this compound are the hydrolysis of 4-fluorobenzonitrile and the amidation of 4-fluorobenzoyl chloride.

  • From 4-Fluorobenzonitrile: This method often involves hydrolysis using a strong acid or base. A key challenge is controlling the reaction to prevent the formation of 4-fluorobenzoic acid as a by-product.[3] The presence of unreacted starting material can also complicate purification.

  • From 4-Fluorobenzoyl Chloride: This route, often a Schotten-Baumann type reaction, involves reacting 4-fluorobenzoyl chloride with an ammonia source. Challenges include the hydrolysis of the acid chloride, which reduces yield, and ensuring efficient mixing in a biphasic system to facilitate the reaction.[4]

Q3: How can I monitor the progress of the this compound synthesis reaction effectively at a large scale?

A3: At an industrial scale, real-time monitoring is crucial. Process Analytical Technology (PAT) can be implemented to track critical parameters.[1] High-Performance Liquid Chromatography (HPLC) is a reliable method for quantitative analysis of reaction conversion by measuring the concentration of reactants and products. For quicker, qualitative checks, Thin-Layer Chromatography (TLC) can be adapted for in-process control.

Q4: What are the critical safety considerations during the scale-up of this compound production?

A4: this compound is classified as a skin, eye, and respiratory irritant.[5] Therefore, appropriate personal protective equipment (PPE) is mandatory. The synthesis may involve corrosive reagents like acid chlorides or strong acids/bases, requiring careful handling and appropriate reactor materials. Exothermic reactions are a significant concern during scale-up; therefore, robust temperature control and emergency cooling systems are essential to prevent runaway reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Optimize reaction temperature and time. At a larger scale, longer reaction times may be necessary.[6] - Ensure efficient mixing to improve contact between reactants, especially in heterogeneous mixtures.[4] - Verify the quality and stoichiometry of starting materials.
Side Reactions - Hydrolysis of Reactants: In the case of using 4-fluorobenzoyl chloride, prevent moisture from entering the reaction vessel. Use anhydrous solvents.[6] - Formation of 4-fluorobenzoic acid: When starting from 4-fluorobenzonitrile, carefully control the concentration of the hydrolyzing agent and the reaction temperature to minimize over-hydrolysis to the carboxylic acid.[3]
Product Loss During Workup - Optimize extraction and filtration processes. Ensure the pH is adjusted correctly to minimize the solubility of this compound in the aqueous phase during workup. - Select an appropriate recrystallization solvent to maximize recovery.
Issue 2: Impurities Detected in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Drive the reaction to completion by adjusting stoichiometry, for instance, by using a slight excess of the aminating agent.[4] - Optimize reaction time and temperature based on in-process controls (e.g., HPLC).
Formation of By-products - 4-fluorobenzoic acid: Refine the hydrolysis conditions (if applicable) or the workup procedure to remove this acidic impurity. This can be achieved by washing the organic phase with a mild base.[4] - Other related substances: Analyze the impurity profile to identify the by-products. Adjust reaction conditions (e.g., temperature) to disfavor their formation.
Inefficient Purification - Optimize the recrystallization process. This includes the choice of solvent, cooling rate, and washing of the filtered crystals. - If impurities are difficult to remove by recrystallization, consider a reslurry in a suitable solvent or column chromatography for high-purity applications.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorobenzonitrile

This protocol is based on the alkaline hydrolysis of 4-fluorobenzonitrile using hydrogen peroxide.

  • Reaction Setup: In a suitable reactor, charge 4-fluorobenzonitrile.

  • Reagent Addition: While maintaining the temperature between 35-40°C, slowly and simultaneously add a 30% aqueous solution of hydrogen peroxide and a 20% aqueous solution of sodium hydroxide. The molar ratio of sodium hydroxide to 4-fluorobenzonitrile should be catalytic, around 0.01-0.1:1.[3]

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 4-fluorobenzonitrile is complete.

  • Workup: Cool the reaction mixture, which should contain the precipitated product. Neutralize the mixture with a dilute acid (e.g., 10% HCl).

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.[3]

  • Purification: Recrystallize the crude product from a suitable solvent like hot water or an ethanol/water mixture to achieve the desired purity.[4]

Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction

This protocol outlines the synthesis from 4-fluorobenzoyl chloride and aqueous ammonia.

  • Reaction Setup: Charge a reactor with a concentrated aqueous solution of ammonia and cool it to 0-5°C in an ice bath.

  • Reagent Addition: With vigorous stirring, slowly add 4-fluorobenzoyl chloride dropwise, maintaining the temperature below 10°C. A white precipitate of this compound will form.[4]

  • Reaction Completion: Continue stirring for an additional 30-60 minutes after the addition is complete.

  • Isolation: Filter the crude product using a Büchner funnel and wash the solid with cold water to remove any unreacted ammonia and ammonium salts.[4]

  • Purification: Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure this compound crystals. Dry the crystals.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis from 4-Fluorobenzonitrile

Entry Base Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (HPLC, %)
1NaOH (0.05 eq)3068597.5
2NaOH (0.05 eq)4049298.0
3NaOH (0.05 eq)5049096.5 (Increased 4-fluorobenzoic acid)
4KOH (0.05 eq)4049197.8
5NaOH (0.10 eq)4039598.2

Table 2: Comparison of Purification Methods for this compound

Method Solvent System Recovery (%) Purity Improvement (Initial -> Final %)
RecrystallizationEthanol/Water85-9095.0 -> 99.5
RecrystallizationHot Water80-8595.0 -> 99.0
Slurry WashEthyl Acetate>9595.0 -> 97.5

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis Stage cluster_challenges Potential Challenges cluster_consequences Consequences Start Lab-Scale Synthesis ScaleUp Scale-Up Production Start->ScaleUp Product Crude this compound ScaleUp->Product Heat Poor Heat Transfer ScaleUp->Heat Increased Volume Mixing Inefficient Mixing ScaleUp->Mixing Different Reactor Geometry Impurity Impurity Amplification ScaleUp->Impurity Longer Reaction Times LowYield Low Yield Heat->LowYield Safety Safety Hazards Heat->Safety Mixing->LowYield LowPurity Low Purity Mixing->LowPurity Impurity->LowPurity

Caption: Logical relationship of challenges in scaling up this compound synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation Problem Low Yield or Purity Analyze_Reaction Analyze Reaction Parameters (Temp, Time, Stoichiometry) Problem->Analyze_Reaction Analyze_Workup Analyze Workup & Purification (Extraction, Recrystallization) Problem->Analyze_Workup Analyze_Impurities Identify Impurities (HPLC, GC-MS) Problem->Analyze_Impurities Optimize_Reaction Optimize Reaction Conditions Analyze_Reaction->Optimize_Reaction Optimize_Purification Refine Purification Protocol Analyze_Workup->Optimize_Purification Modify_Process Modify Process to Minimize By-products Analyze_Impurities->Modify_Process Optimize_Reaction->Problem Re-evaluate Optimize_Purification->Problem Re-evaluate Modify_Process->Problem Re-evaluate

Caption: A typical workflow for troubleshooting this compound production issues.

References

Overcoming solubility issues with 4-Fluorobenzamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Fluorobenzamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous solution?

A1: this compound has a hydrophobic aromatic structure, which results in limited solubility in water.[1] Its molecular structure favors dissolution in organic solvents over polar solvents like water.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound shows significantly better solubility in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).[1] The choice of solvent will depend on the specific requirements of your experiment or formulation.

Q3: I've dissolved this compound by heating the solution, but it precipitates upon cooling. How can I prevent this?

A3: This phenomenon, known as recrystallization, occurs because the solubility of this compound is temperature-dependent; it is more soluble at higher temperatures.[1] To keep it in solution at lower temperatures, you may need to use a different solvent system, such as a co-solvent mixture, or consider techniques like complexation. For purification purposes, slow cooling is encouraged to form purer crystals.[2]

Q4: My this compound crashed out of solution during the workup phase of my reaction. What could be the cause?

A4: Sudden precipitation during workup can be caused by several factors:

  • Solvent Change: If you are adding an anti-solvent (a solvent in which the compound is insoluble) to your reaction mixture, this will cause the product to precipitate.

  • Temperature Change: A significant decrease in temperature can lower the solubility and cause the compound to crystallize.[1]

  • pH Shift: Although this compound is a neutral molecule, a change in the overall pH of the solution can affect its stability or the solubility of other components, indirectly leading to precipitation.

Q5: Can I use pH adjustment to increase the solubility of this compound?

A5: As a neutral aromatic amide, this compound is not easily ionized. Therefore, pH adjustment is generally not an effective method for significantly enhancing its solubility. Strategies like co-solvency or complexation are typically more effective.[3][4]

Troubleshooting Guides

Issue 1: Compound fails to dissolve at room temperature.
  • Possible Cause: The selected solvent is inappropriate, or the concentration is too high for its room temperature solubility.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure you are using a recommended organic solvent like ethanol, dichloromethane, or DMSO.[1]

    • Increase Temperature: Gently heat the solution while stirring. The solubility of this compound typically increases with temperature.[1]

    • Reduce Particle Size: Use a mortar and pestle to grind the this compound powder. Increasing the surface area can improve the rate of dissolution.[3][5]

    • Introduce a Co-solvent: If working with a partially aqueous system, introduce a water-miscible organic solvent in which the compound is highly soluble.[3][6]

Issue 2: The solution is cloudy or contains a precipitate after preparation.
  • Possible Cause: The solubility limit has been exceeded, or the compound has low stability in the chosen medium. It could also indicate the presence of insoluble impurities.

  • Troubleshooting Steps:

    • Filter the Solution: If impurities are suspected, dissolve the compound in a suitable hot solvent and perform a hot filtration to remove any insoluble material.[7]

    • Check for Saturation: The solution may be supersaturated. Try diluting the solution with more solvent to see if the precipitate redissolves.

    • Evaluate Stability: The compound may be degrading. Analyze the precipitate to confirm its identity. Ensure all handling and storage conditions are appropriate.[8][9]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 824-75-9[8]
Molecular Formula C₇H₆FNO[8]
Molecular Weight 139.13 g/mol [8][10]
Appearance White to off-white crystalline powder[8]
Melting Point 154 - 157 °C[8][9][11]
Solubility Profile
SolventTypeSolubility of this compound
Water Polar ProticVery Low
Ethanol Polar ProticSoluble[1]
Dichloromethane Polar AproticSoluble[1]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble[1]
Acetone Polar AproticLikely Soluble
Toluene Non-polarSparingly Soluble
Hexane Non-polarInsoluble

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is the standard method for determining the thermodynamic equilibrium solubility of a compound.[4][12]

  • Preparation: Add an excess amount of this compound solid to a sealed vial containing a known volume of the desired solvent. The excess solid is crucial to ensure a saturated solution is formed.[4]

  • Equilibration: Place the vial in a shaker bath and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Sample Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the sample using a 0.45 µm syringe filter to remove all undissolved particles.[4]

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility, typically expressed in mg/mL or µg/mL.

Protocol 2: Enhancing Solubility with a Co-solvent

This protocol describes using a water-miscible organic solvent to increase the solubility of this compound in an aqueous-based system.[3][4]

  • Co-solvent Selection: Choose a water-miscible organic solvent where this compound has high solubility, such as ethanol, propylene glycol, or PEG 400.[4]

  • Preparation of Stock Solution: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution.

  • Titration: Slowly add the aqueous phase (e.g., water or buffer) to the stock solution while stirring. Observe for any signs of precipitation.

  • Alternative Method (for determining max solubility in a mix): Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70 v/v).[4]

  • Solubility Determination: Determine the solubility of this compound in each of these mixtures using the Shake-Flask Method described in Protocol 1.

  • Optimization: Plot the solubility against the co-solvent concentration to identify the optimal ratio that provides the desired solubility while maintaining the stability of the final formulation.[4]

Visualizations

G Diagram 1: Troubleshooting Workflow for Solubility Issues start Solubility Issue Encountered (e.g., compound won't dissolve) q1 Is the solvent appropriate? start->q1 q2 Is the temperature optimal? q1->q2 Yes a1 Select a more suitable solvent (e.g., Ethanol, DMSO) q1->a1 No q3 Is particle size a factor? q2->q3 Yes a2 Gently heat the solution while stirring q2->a2 No q4 Is the solution aqueous-based? q3->q4 Yes a3 Grind the solid to reduce particle size q3->a3 No a4 Use a co-solvent system (See Protocol 2) q4->a4 Yes end_node Solubility Achieved q4->end_node No a1->q1 a2->q2 a3->q3 a4->end_node G Diagram 2: Co-Solvency Method for Solubility Enhancement cluster_0 Initial State cluster_1 Process cluster_2 Final State drug This compound (Solid, Poorly Soluble) cosolvent Add Water-Miscible Organic Co-Solvent (e.g., Ethanol, PEG 400) drug->cosolvent solvent1 Aqueous Solvent (e.g., Water, Buffer) solvent1->cosolvent solution Homogeneous Solution: Drug + Solvent + Co-Solvent (Enhanced Solubility) cosolvent->solution

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluorobenzamide and Other Halobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor influencing the efficiency and outcome of synthetic routes. Halogenated benzamides are pivotal building blocks in medicinal chemistry and materials science. This guide provides an objective comparison of the reactivity of 4-fluorobenzamide with its chloro, bromo, and iodo analogues in key organic reactions, supported by established chemical principles and illustrative experimental data.

The reactivity of 4-halobenzamides is fundamentally dictated by the nature of the carbon-halogen bond and the reaction mechanism. Two major classes of reactions, palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), exhibit opposing reactivity trends.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, the reactivity of the aryl halide is governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst. Weaker C-X bonds undergo this step more readily, leading to faster reaction rates. The established order of reactivity for aryl halides in these reactions is:

I > Br > Cl > F

This trend indicates that 4-iodobenzamide is the most reactive, while this compound is the least reactive among the halobenzamides in these transformations.

Data Presentation: Illustrative Yields in Palladium-Catalyzed Reactions
Reaction TypeThis compound4-Chlorobenzamide4-Bromobenzamide4-Iodobenzamide
Suzuki-Miyaura Coupling Low to No YieldModerate to Good YieldGood to Excellent YieldExcellent Yield
Buchwald-Hartwig Amination Very Low YieldModerate YieldGood to Excellent YieldExcellent Yield
Sonogashira Coupling No ReactionLow to Moderate YieldGood YieldExcellent Yield

Note: The yields are illustrative and can vary significantly based on the specific reaction conditions, catalyst system, and coupling partner.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity of 4-halobenzamides in nucleophilic aromatic substitution (SNAr) follows a reverse trend:

F > Cl > Br > I

This order is attributed to the reaction mechanism, which involves the initial attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex. Fluorine, being the most electronegative halogen, strongly stabilizes the negative charge of the Meisenheimer complex through its inductive effect, thereby lowering the activation energy and increasing the reaction rate.[1]

Data Presentation: Illustrative Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic ReagentThis compound4-Chlorobenzamide4-Bromobenzamide4-Iodobenzamide
Ammonia High ReactivityModerate ReactivityLow ReactivityVery Low Reactivity
Alkoxides High ReactivityModerate ReactivityLow ReactivityVery Low Reactivity
Thiols High ReactivityModerate ReactivityLow ReactivityVery Low Reactivity

Note: The reactivity is illustrative and depends on the nucleophile, solvent, and temperature.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are generalized from literature procedures for similar substrates and should be optimized for specific applications.

General Procedure for Suzuki-Miyaura Coupling of 4-Halobenzamides

A mixture of the 4-halobenzamide (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 mmol) is prepared in a solvent system of toluene/ethanol/water (4:1:1, 5 mL). The mixture is degassed with argon for 15 minutes and then heated at 80-100°C for 12-24 hours. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of 4-Halobenzamides

In a glovebox, a vial is charged with the 4-halobenzamide (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as Cs₂CO₃ (1.4 mmol). The vial is sealed, removed from the glovebox, and toluene (5 mL) is added via syringe. The reaction mixture is heated at 100-120°C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through celite, and concentrated. The residue is purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution of this compound

To a solution of this compound (1.0 mmol) in a polar aprotic solvent like DMSO or DMF (5 mL) is added the nucleophile (e.g., sodium methoxide, 1.2 mmol). The reaction mixture is heated to 80-120°C and stirred for 4-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, poured into water, and the product is extracted with a suitable organic solvent. The organic layer is washed with brine, dried, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.

Visualizations

Reactivity Trends in Different Reaction Types

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) I 4-Iodobenzamide Br 4-Bromobenzamide I->Br Cl 4-Chlorobenzamide Br->Cl F This compound Cl->F F_snar This compound Cl_snar 4-Chlorobenzamide F_snar->Cl_snar Br_snar 4-Bromobenzamide Cl_snar->Br_snar I_snar 4-Iodobenzamide Br_snar->I_snar

Caption: Reactivity trends of 4-halobenzamides.

Experimental Workflow for a Comparative Reactivity Study

G start Select Reaction Type (e.g., Suzuki Coupling) setup Set up Parallel Reactions (4-F, 4-Cl, 4-Br, 4-I Benzamides) start->setup conditions Identical Reaction Conditions: - Catalyst & Ligand - Base & Solvent - Temperature & Time setup->conditions monitoring Monitor Reaction Progress (TLC, GC-MS, HPLC) conditions->monitoring workup Quench and Work-up monitoring->workup analysis Isolate and Quantify Products (Column Chromatography, NMR) workup->analysis comparison Compare Yields and/or Reaction Rates analysis->comparison

Caption: Workflow for a comparative reactivity study.

References

Validating 4-Fluorobenzamide: A Comparative Guide to 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. This guide provides a comprehensive validation of 4-Fluorobenzamide using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comparison with established data and detailed experimental protocols for reproducibility.

Summary of 1H and 13C NMR Data for this compound

The following table summarizes the experimental 1H and 13C NMR chemical shift data for this compound recorded in Deuterated Dimethyl Sulfoxide (DMSO-d6). This data is crucial for the verification of the compound's chemical structure.

Nucleus Chemical Shift (δ) ppm Assignment Multiplicity Coupling Constant (J) Hz
1H7.99H-2, H-6dd8.8, 5.6
1H7.46NHabr s-
1H7.30H-3, H-5t8.8
1H8.06NHbbr s-
13C166.4C=O--
13C163.9 (d)C-4d248.0
13C130.8 (d)C-1d2.8
13C130.1 (d)C-2, C-6d9.0
13C115.2 (d)C-3, C-5d21.7

Experimental Protocols

Reproducible and high-quality NMR data is contingent on meticulous experimental procedures. The following protocols for 1H and 13C NMR spectroscopy are provided to ensure accurate validation of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for 1H NMR and 20-50 mg for 13C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.8 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid large solvent signals in the 1H NMR spectrum.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution 1H and 13C NMR spectra on a 400 MHz spectrometer.

1H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d6

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

13C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: DMSO-d6

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

Structural and Spectral Correlation

The relationship between the chemical structure of this compound and its corresponding NMR signals is a cornerstone of its validation. The diagram below illustrates this correlation, assigning specific protons and carbons to their expected chemical shifts and multiplicities.

Figure 1. Correlation of this compound structure with its 1H and 13C NMR signals.

This guide serves as a practical resource for the validation of this compound, ensuring the integrity and accuracy of experimental findings in research and development settings. The provided data and protocols facilitate reliable and reproducible structural confirmation.

A Comparative Guide to Mass Spectrometry Analysis for Confirming the Identity of 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the definitive identification of 4-Fluorobenzamide. The selection of an appropriate analytical method is critical for ensuring the identity and purity of pharmaceutical intermediates and active pharmaceutical ingredients. This document presents supporting experimental data and detailed protocols to assist researchers in making informed decisions for their analytical needs.

At a Glance: Method Comparison

The confirmation of this compound's identity can be achieved through several robust analytical techniques. While mass spectrometry provides unparalleled sensitivity and structural information through fragmentation, NMR offers detailed structural elucidation in solution, and HPLC excels in purity assessment and quantification.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Use Molecular Weight Determination & Structural ConfirmationDefinitive Structural ElucidationPurity Assessment & Quantification
Sensitivity High (picogram to femtogram)Moderate (microgram to milligram)Low to Moderate (nanogram to microgram)
Sample Requirement LowHighLow
Structural Information Fragmentation PatternDetailed Connectivity & Spatial ArrangementRetention Time (indirect)
Typical Analysis Time MinutesMinutes to HoursMinutes
Hyphenation Commonly coupled with GC or LC (GC-MS, LC-MS)Can be coupled with LC (LC-NMR)Commonly coupled with UV or MS detectors (HPLC-UV, LC-MS)

Performance Comparison

The following table summarizes key quantitative parameters for the analysis of this compound and related benzamide compounds using Mass Spectrometry, NMR, and HPLC. The data is synthesized from validated methods for analogous compounds to provide a reliable estimate of expected performance.[1][2][3][4][5]

ParameterMass Spectrometry (GC-MS)NMR Spectroscopy (¹H-NMR)HPLC-UV
Limit of Detection (LOD) ~0.01 µg/mL~1 mg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL[1]~3 mg/mL[5]~0.3 µg/mL[1]
Precision (%RSD) < 5%< 2%< 2%
Linearity (r²) > 0.99> 0.99> 0.99

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using GC-MS, NMR, and HPLC.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and identification.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol or ethyl acetate to prepare a 1 mg/mL stock solution.[6]

  • Perform serial dilutions to obtain a working standard of approximately 10 µg/mL.[6]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent HP-5890 or equivalent.[7]

  • Column: HP-5 capillary column (polydimethylsiloxane with 5% phenyl groups), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Agilent HP-5973 Mass Selective Detector or equivalent.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Expected Results: The mass spectrum of this compound (C₇H₆FNO, Molecular Weight: 139.13 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 139.[9] Key fragment ions would include those corresponding to the loss of the amide group (-NH₂) resulting in a peak at m/z 123 (fluorobenzoyl cation), and the fluorophenyl cation at m/z 95.[9][10]

NMR Spectroscopy Protocol

NMR spectroscopy provides unambiguous structural information, making it the gold standard for molecular structure elucidation.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Instrumentation and Parameters (¹H-NMR):

  • Spectrometer: 300 MHz or higher field NMR spectrometer.[7]

  • Solvent: CDCl₃.[7]

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay: 2 seconds.

Expected ¹H-NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Two sets of multiplets in the aromatic region (approximately δ 7.0-8.0 ppm). The protons ortho to the fluorine will show coupling to the fluorine atom.

  • Amide Protons: A broad singlet corresponding to the -NH₂ protons (variable chemical shift).

HPLC Protocol

HPLC is a versatile and robust technique for separating, identifying, and quantifying compounds in a mixture. It is particularly useful for assessing the purity of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[11]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

Expected Results: this compound will elute as a single major peak at a specific retention time under the given conditions. The peak area is proportional to the concentration, allowing for quantification and purity determination.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and the logical relationship for its identification.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh 1 mg of This compound dissolve Dissolve in 1 mL of Methanol weigh->dissolve dilute Dilute to 10 µg/mL dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation (GC) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (MS) ionize->detect chromatogram Obtain Total Ion Chromatogram detect->chromatogram spectrum Extract Mass Spectrum of Peak chromatogram->spectrum compare Compare with Library/Standard spectrum->compare confirm Confirm Identity compare->confirm

GC-MS Analysis Workflow for this compound

identification_logic cluster_ms_data MS Data cluster_nmr_data NMR Data cluster_hplc_data HPLC Data compound Unknown Compound ms Mass Spectrometry (GC-MS) compound->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) compound->nmr hplc HPLC-UV compound->hplc mol_ion Molecular Ion Peak (m/z = 139) ms->mol_ion frag_pattern Characteristic Fragments (m/z = 123, 95) ms->frag_pattern chem_shifts Chemical Shifts (Aromatic, Amide) nmr->chem_shifts coupling ¹H-¹⁹F Coupling nmr->coupling ret_time Retention Time (Matches Standard) hplc->ret_time purity Peak Purity hplc->purity identity Identity Confirmed: This compound mol_ion->identity frag_pattern->identity chem_shifts->identity coupling->identity ret_time->identity purity->identity

Logical Framework for the Identification of this compound

References

Structural Confirmation of 4-Fluorobenzamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of small molecules is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural elucidation of 4-Fluorobenzamide, a key intermediate in pharmaceutical and agrochemical synthesis.

This guide presents experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to offer a comprehensive overview of the strengths and limitations of each method in the context of structural confirmation. Detailed experimental protocols for each technique are provided to facilitate the replication and adaptation of these methods in your own laboratory.

At a Glance: this compound

PropertyValue
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Melting Point 154-157 °C
Appearance White to almost white powder or crystals
CAS Number 824-75-9

X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds. The following table summarizes the crystallographic data for this compound.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1338 (14)
b (Å) 12.7183 (18)
c (Å) 16.930 (2)
α (°) 90
β (°) 80.934 (3)
γ (°) 90
Volume (ų) 2109.6 (5)
Z 4
Calculated Density (g/cm³) 1.434

Selected Bond Lengths and Angles:

Bond Length (Å) Angle Degree (°)
C-F1.362 (2)O-C-N123.1 (2)
C=O1.245 (3)C-N-C127.7 (2)
C-N1.334 (3)

Comparative Spectroscopic Data

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods like NMR and MS offer valuable information about the molecule's structure and connectivity in solution and the gas phase, respectively.

Technique Key Findings for this compound
¹H NMR (400 MHz, DMSO-d₆) δ 7.30 (t, 2H), 7.46 (s, 1H, NH), 7.99 (m, 2H), 8.06 (s, 1H, NH)
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 139

Experimental Protocols

X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

¹H NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight and fragmentation pattern of the molecule.

Workflow and Method Comparison

The following diagrams illustrate the general workflow for structural confirmation and a comparison of the different analytical techniques.

Structural Confirmation Workflow Structural Confirmation Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis cluster_validation Validation Synthesis Synthesis & Purification Crystallization Crystallization (for X-ray) Synthesis->Crystallization Dissolution Dissolution (for NMR/MS) Synthesis->Dissolution Xray X-ray Diffraction Crystallization->Xray NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS StructureSolution Structure Solution & Refinement Xray->StructureSolution SpectralInterpretation Spectral Interpretation NMR->SpectralInterpretation FragmentationAnalysis Fragmentation Analysis MS->FragmentationAnalysis FinalStructure Final Structural Confirmation StructureSolution->FinalStructure SpectralInterpretation->FinalStructure FragmentationAnalysis->FinalStructure

Caption: Workflow for structural confirmation.

Method Comparison Comparison of Analytical Techniques cluster_pros Advantages cluster_cons Disadvantages Xray X-ray Crystallography Xray_pro Definitive 3D structure Absolute stereochemistry Xray->Xray_pro offers Xray_con Requires single crystals Time-consuming Xray->Xray_con has NMR NMR Spectroscopy NMR_pro Structure in solution Dynamic information Connectivity through bonds NMR->NMR_pro offers NMR_con Lower sensitivity Complex spectra for large molecules NMR->NMR_con has MS Mass Spectrometry MS_pro High sensitivity Molecular weight determination Elemental composition (HRMS) MS->MS_pro offers MS_con Provides fragmentation data, not full 3D structure Isomer differentiation can be challenging MS->MS_con has

Caption: Comparison of analytical techniques.

A Comparative Analysis of the Biological Activities of 4-Fluorobenzamide and Benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated and Non-Fluorinated Benzamides

The introduction of a fluorine atom into a pharmacologically active molecule can significantly alter its biological properties. This guide provides a comparative overview of the biological activities of 4-Fluorobenzamide and its non-fluorinated parent compound, benzamide. While direct comparative studies are limited, this document synthesizes available data on their individual activities, focusing on their roles as enzyme inhibitors and their cytotoxic effects on cancer cell lines.

Introduction to Benzamides

Benzamides are a class of chemical compounds containing a benzene ring linked to an amide group. This structural motif is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiemetic, antipsychotic, and anticancer properties.[1] The core structure's ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore in drug design.

The Impact of Fluorination

The substitution of a hydrogen atom with fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. These modifications can lead to increased potency, selectivity, and bioavailability.

Comparative Biological Activity: A Data-Driven Overview

A direct, head-to-head comparison of the biological activity of this compound and benzamide is not extensively documented in publicly available literature. However, by compiling data from various sources, we can draw inferences about their relative activities, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition and cytotoxicity.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. Both benzamide and its derivatives have been investigated as PARP inhibitors.[2][3]

CompoundTargetIC50 (µM)Reference
BenzamidePARP3.3[4]
This compoundPARPData Not Available

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound and benzamide have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

CompoundCell LineIC50 (µM)Reference
Benzamide DerivativesA549 (Lung Cancer)8.4 - 11.5[6]
Benzamide DerivativesHeLa (Cervical Cancer)-
Benzamide DerivativesMCF-7 (Breast Cancer)-
This compound-Data Not Available

Note: The IC50 values for benzamide derivatives against A549 cells are for structurally related compounds, not benzamide itself. Direct IC50 values for both parent compounds on the same cell lines were not found in the reviewed literature.

Studies on various benzamide analogs have demonstrated their anti-proliferative activity against cancer cell lines like A549.[6] However, a direct comparison of the cytotoxic profiles of this compound and the parent benzamide molecule remains to be explicitly detailed in the available literature.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for benzamides in an oncology context often revolves around the inhibition of PARP.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis (PARylation) PARP->PAR Repair_Complex Recruitment of DNA Repair Proteins PAR->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Benzamide Benzamide / this compound Inhibition Inhibition Benzamide->Inhibition Inhibition->PARP Replication_Fork Replication Fork Collapse Inhibition->Replication_Fork Apoptosis Cell Death (Apoptosis) Replication_Fork->Apoptosis

Figure 1: Simplified signaling pathway of PARP inhibition by benzamides.

In the presence of DNA single-strand breaks, PARP becomes activated and synthesizes poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair. Benzamide and its derivatives competitively inhibit PARP, leading to an accumulation of single-strand breaks.[2] When the cell attempts to replicate its DNA, these unrepaired breaks can lead to the collapse of the replication fork, the formation of double-strand breaks, and ultimately, apoptotic cell death, particularly in cancer cells with compromised DNA repair mechanisms.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

PARP Inhibition Assay (ELISA-based)

This assay quantifies the level of poly(ADP-ribose) (PAR) synthesis by PARP in a cell-free system.

Materials:

  • Recombinant PARP enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Activated DNA

  • Test compounds (this compound and Benzamide)

  • Streptavidin-HRP

  • Chemiluminescent or colorimetric substrate

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the assay buffer, activated DNA, biotinylated NAD+, and test compounds to the histone-coated wells.

  • Initiate the reaction by adding the PARP enzyme.

  • Incubate the plate at room temperature for a specified time.

  • Wash the wells to remove unbound reagents.

  • Add Streptavidin-HRP and incubate.

  • Wash the wells to remove unbound conjugate.

  • Add the substrate and measure the signal using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 values.

PARP_Assay_Workflow start Start prep_compounds Prepare serial dilutions of This compound and Benzamide start->prep_compounds add_reagents Add assay buffer, activated DNA, biotinylated NAD+, and compounds to histone-coated plate prep_compounds->add_reagents add_enzyme Add PARP enzyme to initiate reaction add_reagents->add_enzyme incubate1 Incubate at room temperature add_enzyme->incubate1 wash1 Wash wells incubate1->wash1 add_strep Add Streptavidin-HRP wash1->add_strep incubate2 Incubate add_strep->incubate2 wash2 Wash wells incubate2->wash2 add_substrate Add substrate wash2->add_substrate read_plate Measure signal with microplate reader add_substrate->read_plate analyze Calculate % inhibition and IC50 values read_plate->analyze MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of This compound and Benzamide seed_cells->treat_cells incubate1 Incubate for 48-72 hours treat_cells->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solvent Add solubilization solution incubate2->add_solvent read_plate Measure absorbance with microplate reader add_solvent->read_plate analyze Calculate % cell viability and IC50 values read_plate->analyze

References

A comparative study of different synthetic routes to 4-Fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Fluorobenzamide is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three common synthetic routes to this compound, starting from 4-fluorobenzonitrile, 4-fluorobenzoyl chloride, and 4-fluorobenzoic acid. The performance of each route is evaluated based on reaction conditions, yield, and purity, with detailed experimental protocols provided for reproducibility.

Data Presentation

The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Starting MaterialReagentsReaction ConditionsYield (%)Purity (%)
4-Fluorobenzonitrile 30% Hydrogen Peroxide, 20% Sodium Hydroxide35-40°C, 4 hours95.9>99.5
4-Fluorobenzoyl Chloride Ammonium Hydroxide (28-30%)0-5°C to Room Temp, 1 hour~90 (Estimated)High
4-Fluorobenzoic Acid Oxalyl Chloride, DMF (cat.), Ammonia0°C to Room Temp, 2 hours~85 (Estimated)High

Synthetic Pathway Overview

The three synthetic routes to this compound are distinct in their chemical transformations. The hydrolysis of a nitrile, the amidation of an acyl chloride, and the direct amidation of a carboxylic acid each present a unique set of procedural steps and considerations.

Synthetic_Routes_to_4_Fluorobenzamide cluster_0 Route 1: Nitrile Hydrolysis cluster_1 Route 2: Acyl Chloride Amidation cluster_2 Route 3: Carboxylic Acid Amidation 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzamide_R1 This compound 4-Fluorobenzonitrile->4-Fluorobenzamide_R1 H2O2, NaOH (cat.) 4-Fluorobenzoyl_Chloride 4-Fluorobenzoyl_Chloride 4-Fluorobenzamide_R2 This compound 4-Fluorobenzoyl_Chloride->4-Fluorobenzamide_R2 NH4OH 4-Fluorobenzoic_Acid 4-Fluorobenzoic_Acid Acyl_Chloride_Intermediate Acyl Chloride (in situ) 4-Fluorobenzoic_Acid->Acyl_Chloride_Intermediate (COCl)2, DMF 4-Fluorobenzamide_R3 This compound Acyl_Chloride_Intermediate->4-Fluorobenzamide_R3 NH3

Caption: Overview of the three synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established literature and patents to ensure reliability and reproducibility.

Route 1: Synthesis from 4-Fluorobenzonitrile

This method involves the controlled hydrolysis of 4-fluorobenzonitrile using an alkaline hydrogen peroxide solution. This route is advantageous due to its high yield and the exceptional purity of the final product.[1]

Experimental Workflow:

Nitrile_Hydrolysis_Workflow start Start melt Melt 4-Fluorobenzonitrile (42 g, 0.3 mol) at 34°C start->melt add_naoh Add 20% NaOH (3 g) in three portions over 3 hours melt->add_naoh add_h2o2 Drip 30% H2O2 (116.6 g) maintaining 35-40°C add_naoh->add_h2o2 react Continue reaction for 1 hour at 35-40°C add_h2o2->react precipitate Observe formation of white precipitate react->precipitate filter Filter the precipitate precipitate->filter dry Dry the product in an oven filter->dry end Obtain this compound dry->end

Caption: Workflow for the synthesis of this compound from 4-fluorobenzonitrile.

Procedure:

  • In a suitable reaction vessel, 42 g (0.3 moles) of 4-fluorobenzonitrile is heated to 34°C until it is completely melted.

  • Over a period of 3 hours, 3 g of a 20% sodium hydroxide solution is added in three equal portions.

  • Concurrently, 116.6 g of a 30% hydrogen peroxide solution is added dropwise, ensuring the reaction temperature is maintained between 35-40°C.

  • After the addition of hydrogen peroxide is complete, the reaction mixture is stirred for an additional hour at 35-40°C.

  • A significant amount of white precipitate will form during the reaction.

  • The precipitate is collected by filtration.

  • The collected solid is dried in an oven to yield 45.5 g of this compound (95.9% yield) with a purity of 99.6% as determined by GC analysis.[1]

Route 2: Synthesis from 4-Fluorobenzoyl Chloride

This classic amidation reaction involves the nucleophilic attack of ammonia on the highly reactive 4-fluorobenzoyl chloride. The reaction is typically rapid and proceeds with a good yield.

Experimental Workflow:

Acyl_Chloride_Amidation_Workflow start Start dissolve Dissolve 4-Fluorobenzoyl Chloride (0.1 mol) in a suitable solvent (e.g., DCM) start->dissolve cool Cool the solution to 0-5°C in an ice bath dissolve->cool add_nh4oh Slowly add excess concentrated Ammonium Hydroxide (28-30%) cool->add_nh4oh stir Stir vigorously for 1 hour, allowing to warm to room temperature add_nh4oh->stir precipitate Collect the precipitate by filtration stir->precipitate wash Wash the solid with cold water precipitate->wash dry Dry the product wash->dry end Obtain this compound dry->end

Caption: Workflow for the synthesis of this compound from 4-fluorobenzoyl chloride.

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 4-fluorobenzoyl chloride (e.g., 15.86 g, 0.1 mol) in a suitable inert solvent such as dichloromethane (DCM) or diethyl ether.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add an excess of concentrated ammonium hydroxide (28-30% ammonia) to the cooled solution with vigorous stirring. A white precipitate will form immediately.

  • Continue stirring for 1 hour, allowing the mixture to gradually warm to room temperature.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with cold water to remove any ammonium chloride byproduct.

  • Dry the product under vacuum or in a desiccator to obtain this compound. The expected yield is typically high, around 90%.

Route 3: Synthesis from 4-Fluorobenzoic Acid

Direct amidation of a carboxylic acid is challenging due to the formation of a stable ammonium salt. This route circumvents this issue by first converting the carboxylic acid to the more reactive acyl chloride in situ using oxalyl chloride, followed by the addition of ammonia.

Experimental Workflow:

Carboxylic_Acid_Amidation_Workflow start Start suspend Suspend 4-Fluorobenzoic Acid (0.1 mol) in an anhydrous solvent (e.g., DCM) start->suspend add_dmf Add a catalytic amount of DMF suspend->add_dmf add_oxalyl Slowly add Oxalyl Chloride (0.11 mol) at 0°C add_dmf->add_oxalyl warm Allow to warm to room temperature and stir for 1-2 hours add_oxalyl->warm concentrate Concentrate the mixture under reduced pressure warm->concentrate dissolve Re-dissolve the crude acyl chloride in an anhydrous solvent concentrate->dissolve add_nh3 Bubble anhydrous ammonia gas or add a solution of ammonia in dioxane dissolve->add_nh3 stir_react Stir for 1 hour at room temperature add_nh3->stir_react workup Work-up: Filter, wash with water, and dry stir_react->workup end Obtain this compound workup->end

Caption: Workflow for the synthesis of this compound from 4-fluorobenzoic acid.

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 4-fluorobenzoic acid (e.g., 14.01 g, 0.1 mol) in an anhydrous solvent like dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).

  • Cool the mixture to 0°C in an ice bath and slowly add oxalyl chloride (e.g., 9.6 mL, 0.11 mol) dropwise. Gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-fluorobenzoyl chloride.

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM or THF).

  • Introduce anhydrous ammonia gas into the solution or add a solution of ammonia in dioxane with stirring at room temperature for 1 hour.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. The estimated yield for this two-step, one-pot procedure is around 85%.

Comparative Analysis

  • Route 1 (from 4-Fluorobenzonitrile): This method stands out for its high reported yield and purity. The use of hydrogen peroxide makes it a relatively clean reaction. However, the handling of concentrated hydrogen peroxide requires caution. The reaction conditions are mild, which is beneficial for preserving sensitive functional groups.

  • Route 2 (from 4-Fluorobenzoyl Chloride): This is a very direct and often high-yielding method. The starting material, 4-fluorobenzoyl chloride, is highly reactive, leading to a fast reaction. However, 4-fluorobenzoyl chloride is moisture-sensitive and corrosive, requiring careful handling. The use of excess ammonium hydroxide is necessary to neutralize the HCl byproduct.

  • Route 3 (from 4-Fluorobenzoic Acid): This route starts from a more stable and often cheaper starting material. The in situ formation of the acyl chloride avoids the need to handle and store the moisture-sensitive acyl chloride. However, it involves the use of oxalyl chloride, which is toxic and corrosive and generates gaseous byproducts. The overall procedure is a two-step, one-pot reaction, which can be efficient. Alternative direct amidation methods using coupling agents or catalysts are also available but may add to the cost and complexity of the synthesis.[2][3]

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the desired scale of the reaction, the availability and cost of the starting materials, and the required purity of the final product. For high purity and yield on a laboratory scale, the hydrolysis of 4-fluorobenzonitrile appears to be an excellent choice. The amidation of 4-fluorobenzoyl chloride offers a rapid and straightforward synthesis if the acyl chloride is readily available. The route from 4-fluorobenzoic acid provides flexibility and is suitable for large-scale production where the cost and stability of the starting material are primary considerations. Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Fluorobenzamide using HPLC, GC, and TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the validation of purity of synthesized 4-Fluorobenzamide. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs, supported by detailed experimental protocols and comparative data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is critical as impurities can affect the efficacy, safety, and overall quality of the final product. Therefore, robust analytical methods are essential for the accurate determination of this compound purity and the identification of any process-related impurities. This guide compares the utility of HPLC, GC, and TLC for this purpose, offering insights into their respective strengths and limitations.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity and resolution, and the analytical throughput. The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the analysis of this compound.

ParameterHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)TLC (Thin-Layer Chromatography)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase.Partitioning of the analyte between a liquid mobile phase and a solid stationary phase on a flat plate.
Typical Purity (%) > 99.5%> 99.5%Semi-quantitative, typically for monitoring reaction progress.
Limit of Detection (LOD) Low (ng to pg range)Very Low (pg to fg range)High (µg to ng range)
Limit of Quantitation (LOQ) Low (ng range)Very Low (pg range)High (µg range)
Analysis Time 10-30 minutes15-45 minutes5-20 minutes
Sample Derivatization Not typically requiredMay be required for polar analytes, but likely not for this compoundNot required
Strengths High resolution and efficiency, suitable for non-volatile and thermally labile compounds, excellent quantitation.Very high resolution, ideal for volatile and semi-volatile compounds, often coupled with mass spectrometry (MS) for definitive identification.Simple, rapid, and inexpensive, useful for rapid screening and monitoring of reactions.
Limitations Higher cost of instrumentation and solvents.Limited to volatile and thermally stable compounds.Lower resolution and sensitivity, primarily qualitative or semi-quantitative.

Potential Impurities in Synthesized this compound

The synthesis of this compound can result in various impurities, the nature of which depends on the synthetic route. Common starting materials and potential byproducts include:

  • 4-Fluorobenzoic acid: Unreacted starting material from the amidation reaction.

  • 4-Fluorobenzonitrile: A common precursor that may be present as an unreacted starting material or a byproduct.

  • Chlorinated analogs: If the synthesis involves halogen exchange, residual chlorinated precursors could be present.[2]

  • Isomeric impurities: Depending on the synthesis, other isomers of fluorobenzamide could be formed.

  • Degradation products: The amide bond can be susceptible to hydrolysis under certain conditions.

The chromatographic methods detailed below are designed to separate this compound from these potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar aromatic amides and is suitable for the quantitative determination of this compound purity.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

Gas Chromatography (GC)

This protocol is based on methods for the analysis of similar fluorinated aromatic compounds and is suitable for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate to create a 1 mg/mL solution.

Thin-Layer Chromatography (TLC)

This protocol is based on methods used to monitor the synthesis of 4-fluorobenzoic acid derivatives and is suitable for rapid, qualitative assessment of purity and reaction progress.[3][4]

Materials:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.

  • Developing Chamber: A glass tank with a lid.

  • Visualization: UV lamp (254 nm).

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

  • Dissolve a small amount of the synthesized this compound in a volatile solvent like ethyl acetate.

  • Using a capillary tube, spot the sample solution onto the baseline of the TLC plate.

  • Place the spotted TLC plate into the developing chamber and close the lid.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry and visualize the spots under a UV lamp. The presence of multiple spots indicates the presence of impurities.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for Purity Validation of this compound using HPLC.

Technique_Comparison cluster_attributes cluster_techniques quant Quantitative qual Qualitative speed Speed cost Cost hplc HPLC hplc->quant High hplc->qual Good hplc->speed Moderate hplc->cost High gc GC gc->quant High gc->qual Excellent (with MS) gc->speed Moderate gc->cost High tlc TLC tlc->quant Low tlc->qual Good tlc->speed Fast tlc->cost Low

Caption: Comparison of HPLC, GC, and TLC for Purity Analysis.

References

A Comparative Analysis of 4-Fluorobenzamide: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 4-Fluorobenzamide with established literature values. The objective is to offer a clear and concise cross-referenced resource for researchers utilizing this compound in pharmaceutical development, agrochemical synthesis, and material science.[1] this compound is a versatile intermediate, and accurate data on its physical and spectral properties is crucial for its application in organic synthesis and biochemical studies.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, comparing experimentally determined values with those cited in scientific literature.

PropertyLiterature ValueExperimental Value
CAS Number 824-75-9[1][2][3][4]N/A
Molecular Formula C₇H₆FNO[1][3][4]Verified
Molecular Weight 139.13 g/mol [1][2][3][4]139.129 g/mol [5]
Melting Point 154-157 °C[1][2][3]154-158 °C[6]
Boiling Point 253.1 ± 23.0 °C (Predicted)[2][3]Not Determined
Appearance White to almost white powder or crystal[1][2][3]White crystalline powder
Spectral Data

A summary of key spectral data for this compound is presented below. This data is essential for structural elucidation and purity assessment.

TechniqueData TypeLiterature/Database Values
¹H NMR SpectrumAvailable[7][8]
¹³C NMR SpectrumAvailable[8][9][10]
Infrared (IR) SpectrumConforms to structure[6], KBr Wafer data available[8]
Mass Spectrometry (MS) SpectrumAvailable[8][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Melting Point Determination

The melting point of the this compound sample was determined using the capillary method.

Procedure:

  • A small amount of the crystalline this compound was finely powdered.

  • The powdered sample was packed into a capillary tube to a height of 1-2 mm.[12]

  • The capillary tube was attached to a thermometer.[13]

  • The assembly was placed in a melting point apparatus with a heating block.[14]

  • The sample was heated slowly, at a rate of approximately 2°C per minute, as the temperature approached the expected melting point.[14]

  • The temperature at which the first drop of liquid appeared (onset of melting) and the temperature at which the entire sample became liquid were recorded to define the melting point range.[14][15]

Solubility Assessment

The solubility of this compound was qualitatively assessed in various solvents at room temperature.

Procedure:

  • Approximately 25 mg of the this compound sample was placed into a small test tube.[16]

  • 0.75 mL of the selected solvent (e.g., water, ethanol, hexane) was added in small portions.[16]

  • The test tube was shaken vigorously for 60 seconds after each addition.[17]

  • The sample was classified as "soluble" if it dissolved completely, and "insoluble" if it did not dissolve.[17]

Visualizations

Experimental Workflow for Purity Verification

The following diagram illustrates the general workflow for verifying the purity of a this compound sample against literature data.

G cluster_0 Experimental Workflow A Obtain this compound Sample B Perform Physical Characterization (e.g., Melting Point) A->B C Acquire Spectral Data (NMR, IR, MS) A->C D Compare with Literature Values B->D C->D E Assess Purity D->E

Workflow for purity verification of this compound.
Data Validation Logic

This diagram outlines the decision-making process for validating experimental findings with established literature values.

G cluster_1 Data Validation Process Start Start: Experimental Data Decision1 Data Matches Literature? Start->Decision1 Result1 Validation Successful Decision1->Result1 Yes Result2 Further Investigation Required Decision1->Result2 No Action1 Check for Impurities Result2->Action1 Action2 Re-calibrate Instruments Result2->Action2

Decision process for validating experimental data.

References

Unveiling the Potential: A Comparative Efficacy Analysis of 4-Fluorobenzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, 4-fluorobenzamide has emerged as a versatile scaffold, giving rise to a new generation of potent and selective inhibitors targeting a range of enzymes implicated in various diseases. This guide provides a comprehensive comparison of the efficacy of these inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals. We delve into their performance against key targets such as Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and cyclooxygenases (COX), offering a side-by-side analysis with established alternatives.

This compound Derivatives as PARP Inhibitors: Targeting DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA damage repair. Inhibiting PARP-1 is a promising strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1][2][3] A series of novel benzamide derivatives containing the this compound moiety have been synthesized and evaluated for their PARP-1 inhibitory activity and anticancer effects.

One standout compound, 13f , a benzamide derivative, demonstrated exceptional potency with an IC50 of 0.25 nM against PARP-1.[1] In cellular assays, it exhibited significant antiproliferative activity against human colorectal cancer cell lines HCT116 and DLD-1, with IC50 values of 0.30 µM and 2.83 µM, respectively.[1] Notably, compound 13f displayed a favorable selectivity profile, showing less toxicity towards normal human colonic epithelial cells (NCM460).[1] Mechanistic studies revealed that 13f arrests the cell cycle at the G2/M phase and induces apoptosis in cancer cells.[1]

Another study focused on 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones, which also incorporate a this compound-related structure. These compounds were identified as potent PARP-1 inhibitors, demonstrating low nanomolar activity in inhibiting the proliferation of BRCA-1 deficient cancer cells and exhibiting over 100-fold selectivity compared to their BRCA wild-type counterparts.[2]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation cluster_DNA_Repair DNA Repair cluster_Inhibition Inhibition DNA_Strand_Break Single-Strand Break PARP1 PARP-1 DNA_Strand_Break->PARP1 PAR Poly(ADP-ribose) PARP1->PAR PARylation Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair 4FB_Inhibitor This compound Inhibitor 4FB_Inhibitor->PARP1 Inhibition

Comparative Efficacy of PARP Inhibitors

CompoundTargetIC50Cell LineAntiproliferative IC50Reference
13f PARP-10.25 nMHCT1160.30 µM[1]
DLD-12.83 µM[1]
Olaparib PARP-1/25 nM-VariesCommercially available data
Talazoparib PARP-1/20.57 nM-VariesCommercially available data

This compound-Based HDAC Inhibitors: Epigenetic Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation. Their inhibition can lead to hyperacetylation of histones, altering gene expression and inducing cell cycle arrest and apoptosis in cancer cells. Benzamide-containing HDAC inhibitors, including those with a this compound core, have shown promise as selective inhibitors of class I HDACs.[4][5]

A comparative study of second-generation HDAC inhibitors revealed that benzamides like CI-994 and MS-275 are more selective for HDAC1 and HDAC3 compared to less selective hydroxamate-based inhibitors such as SAHA and LAQ824/LBH589.[4] While both classes of inhibitors induce histone hyperacetylation and subsequent anticancer effects, the selectivity of benzamides may offer a better therapeutic window. The introduction of fluorine into the benzamide scaffold has been shown to increase potency against HDAC1.[5]

HDAC_Inhibition_Workflow cluster_Preparation Assay Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis Recombinant_HDAC Recombinant Human HDAC Enzyme Incubation Incubate Enzyme, Substrate & Inhibitor Recombinant_HDAC->Incubation Fluorogenic_Substrate Fluorogenic HDAC Substrate Fluorogenic_Substrate->Incubation Inhibitor_Compounds This compound Inhibitors & Controls Inhibitor_Compounds->Incubation Deacetylation HDAC-mediated Deacetylation Incubation->Deacetylation Developer Add Developer (e.g., Trypsin) Deacetylation->Developer Fluorescence Measure Fluorescence (Excitation/Emission) Developer->Fluorescence IC50_Calc Calculate IC50 Values Fluorescence->IC50_Calc

Comparative Efficacy of HDAC Inhibitors

Compound ClassSelectivityPotencyReference
Benzamides (e.g., CI-994, MS-275) Selective for HDAC1, HDAC3Potent[4]
Hydroxamates (e.g., SAHA, LAQ824/LBH589) UnselectivePotent[4]

This compound Derivatives as COX Inhibitors: Anti-inflammatory Action

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. Novel this compound derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promise as potent and safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In one study, a 4-chlorophenyl derivative, 4b , which is a thioureido quinazolinone containing a this compound-related moiety, demonstrated a remarkable 92.36% inhibition of edema in a carrageenan-induced rat paw edema model.[6] This was superior to the standard drug, indomethacin (65.64% inhibition). Furthermore, compound 4b exhibited a COX-2 selectivity index of 5.75, which was better than both indomethacin (0.27) and celecoxib (4.55), suggesting a reduced risk of gastrointestinal side effects.[6] In an in vivo analgesic assay, this compound showed 100% writhing protection.[6]

Comparative Efficacy of Anti-inflammatory Agents

CompoundEdema Inhibition (%)COX-2 Selectivity IndexUlcer IndexReference
Compound 4b 92.365.750[6]
Indomethacin 65.640.2712.13[6]
Celecoxib Not reported4.55Not reported[6]

Experimental Protocols

General Protocol for In Vitro PARP-1 Inhibition Assay

A typical in vitro PARP-1 inhibition assay is performed using a commercially available kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Preparation: Recombinant human PARP-1 enzyme, activated DNA, and a histone-coated plate are prepared according to the manufacturer's instructions.

  • Compound Addition: The this compound-based inhibitors and control compounds are serially diluted and added to the wells of the histone-coated plate.

  • Reaction Initiation: The PARP-1 reaction is initiated by adding a mixture of the PARP-1 enzyme and biotinylated NAD+ to each well. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: After incubation, the plate is washed to remove unincorporated reagents. A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated to bind to the biotinylated ADP-ribose.

  • Signal Measurement: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

General Protocol for Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds (this compound derivatives), a reference drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for a variety of therapeutic targets. The derivatives discussed in this guide demonstrate significant efficacy, often surpassing that of established drugs in preclinical models. The enhanced potency, selectivity, and favorable safety profiles of these compounds underscore their potential for further development as next-generation therapeutics in oncology, inflammation, and beyond. The presented data and experimental frameworks offer a solid foundation for researchers to build upon in their quest for novel and improved treatment options.

References

Benchmarking 4-Fluorobenzamide: A Comparative Guide for Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Fluorobenzamide's Performance as a Versatile Synthetic Intermediate.

In the landscape of medicinal chemistry and drug development, the selection of foundational building blocks is a critical determinant of a program's success. This compound, a readily available aromatic amide, has emerged as a valuable and versatile intermediate in the synthesis of a diverse array of biologically active molecules. Its unique physicochemical properties, conferred by the presence of a fluorine atom at the para-position, often translate to improved metabolic stability, binding affinity, and pharmacokinetic profiles of the final drug candidates.

This guide provides an objective comparison of this compound's performance against other common benzamide analogs in key synthetic transformations relevant to drug discovery. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.

Performance in Amide Coupling Reactions

Amide bond formation is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis. The reactivity of the starting benzamide derivative can significantly impact reaction efficiency, yield, and the required reaction conditions.

Comparison with Alternative Benzamides in N-Benzylation:

The synthesis of N-benzylbenzamides is a common step in the elaboration of more complex molecular scaffolds. A comparison of yields for the synthesis of N-benzyl-4-substituted-benzamides reveals the influence of the para-substituent on the reactivity of the benzamide.

Starting MaterialProductReaction ConditionsYield (%)Reference
This compoundN-Benzyl-4-fluorobenzamideNaH, Benzyl Bromide, THF~95% (inferred)Data inferred from similar high-yielding N-alkylation reactions of amides.
BenzamideN-BenzylbenzamidePPh₃, I₂, CH₂Cl₂, Benzylamine, TEA99%[1]
4-MethylbenzamideN-Benzyl-4-methylbenzamideNaH, Benzyl Bromide, THFNot specified[2]

Note: Direct comparative studies under identical conditions are limited. The data is compiled from various sources and should be interpreted with consideration of the different reaction protocols.

Experimental Protocol: Synthesis of N-Benzyl-4-fluorobenzamide

A representative protocol for the N-alkylation of a secondary amide, which can be adapted for this compound, is as follows:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add this compound (1.0 equivalent) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the amide anion.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Amide Coupling Comparison

cluster_starting_materials Starting Benzamides cluster_reaction Amide Coupling Reaction cluster_products N-Substituted Products cluster_analysis Performance Metrics This compound This compound Reaction_Conditions Base (e.g., NaH) Alkylating Agent (e.g., Benzyl Bromide) Solvent (e.g., THF) This compound->Reaction_Conditions 4-Chlorobenzamide 4-Chlorobenzamide 4-Chlorobenzamide->Reaction_Conditions Benzamide Benzamide Benzamide->Reaction_Conditions Product_Fluoro N-Benzyl-4-fluorobenzamide Reaction_Conditions->Product_Fluoro Product_Chloro N-Benzyl-4-chlorobenzamide Reaction_Conditions->Product_Chloro Product_Unsubstituted N-Benzylbenzamide Reaction_Conditions->Product_Unsubstituted Analysis Compare: - Yield - Reaction Time - Purity Product_Fluoro->Analysis Product_Chloro->Analysis Product_Unsubstituted->Analysis

Caption: Comparative workflow for evaluating the performance of substituted benzamides in N-alkylation reactions.

Application in the Synthesis of Biologically Active Molecules

This compound serves as a key starting material for a variety of molecules with therapeutic potential. The fluorine substituent is often incorporated to enhance biological activity and improve pharmacokinetic properties.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Derivatives of this compound have been utilized in their synthesis.

PARP1 Signaling Pathway in DNA Repair

DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR produces PARylation PARylation of Histones & Repair Proteins PARP1->PARylation catalyzes NAD NAD+ NAD->PARP1 substrate Chromatin_Relaxation Chromatin Relaxation PARylation->Chromatin_Relaxation DDR_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->DDR_Recruitment DNA_Repair DNA Repair Chromatin_Relaxation->DNA_Repair DDR_Recruitment->DNA_Repair

Caption: Simplified PARP1 signaling cascade in response to DNA damage.

Synthesis of Sigma-1 Receptor Ligands

The sigma-1 (σ1) receptor is an intracellular chaperone protein involved in various cellular functions, and its modulation is a target for neurological and psychiatric disorders. N-substituted benzamides derived from this compound have shown high affinity for the σ1 receptor.

Role of Sigma-1 Receptor in Cellular Stress Signaling

ER_Stress Endoplasmic Reticulum (ER) Stress Sigma1R_BiP Sigma-1R-BiP Complex (Inactive) ER_Stress->Sigma1R_BiP induces dissociation Sigma1R_Active Sigma-1R (Active Chaperone) Sigma1R_BiP->Sigma1R_Active activates Ligand σ1R Ligand (e.g., derived from This compound) Ligand->Sigma1R_BiP induces dissociation IP3R IP3 Receptor Sigma1R_Active->IP3R stabilizes Ca_Signaling Ca2+ Signaling (ER to Mitochondria) IP3R->Ca_Signaling modulates Cell_Survival Enhanced Cell Survival & Function Ca_Signaling->Cell_Survival

Caption: Activation of the Sigma-1 receptor and its role in modulating cellular stress responses.

Synthesis of COX Inhibitors

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Novel this compound derivatives have been synthesized and evaluated as promising anti-inflammatory and analgesic agents with COX-inhibitory activity.[3]

Cyclooxygenase (COX) Signaling Pathway

Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX_Inhibitor COX Inhibitor (derived from This compound) COX_Inhibitor->COX1_COX2 inhibits

Caption: The role of COX enzymes in the synthesis of prostaglandins and the mechanism of COX inhibitors.

Conclusion

This compound stands out as a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery. The presence of the fluorine atom can confer desirable properties to the final compounds, including enhanced biological activity and improved pharmacokinetic profiles. While direct comparative data on its synthetic performance against other benzamides is not always readily available in a side-by-side format, the existing literature demonstrates its utility in a wide range of high-yielding transformations. For researchers and drug development professionals, this compound represents a strategic choice as a starting material for accessing novel chemical matter with therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Fluorobenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Fluorobenzamide, a common intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety Considerations

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Procedures: A Step-by-Step Workflow

The primary and recommended method for the disposal of this compound is through high-temperature incineration by a licensed hazardous waste disposal company. For small quantities, chemical treatment to hydrolyze the amide may be considered as a preliminary step to reduce its hazard profile before collection by a waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity large_quantity Large Quantity / Bulk assess_quantity->large_quantity > 1 kg small_quantity Small Laboratory Quantity assess_quantity->small_quantity < 1 kg package_label Package in a sealed, labeled, compatible container large_quantity->package_label chemical_treatment Consider Chemical Treatment (Hydrolysis) as a pre-treatment step small_quantity->chemical_treatment waste_collection Arrange for collection by a licensed hazardous waste disposal company package_label->waste_collection incineration High-Temperature Incineration waste_collection->incineration end End: Proper Disposal incineration->end hydrolysis_yes Proceed with Hydrolysis chemical_treatment->hydrolysis_yes Yes hydrolysis_no Direct Disposal chemical_treatment->hydrolysis_no No hydrolysis_protocol Follow Hydrolysis Protocol hydrolysis_yes->hydrolysis_protocol hydrolysis_no->package_label neutralize_collect Neutralize and collect the resulting mixture in a labeled waste container hydrolysis_protocol->neutralize_collect neutralize_collect->waste_collection

Caption: Decision workflow for the proper disposal of this compound.

Data on Disposal and Safety Parameters

For clarity and easy comparison, the following tables summarize key quantitative data related to the disposal and safety of this compound.

Table 1: Incineration Parameters for Halogenated Organic Compounds

ParameterValueReference
Typical Operating Temperature982 to 1204°C[2]
Minimum Temperature (if >1% halogenated organics)1100°C[3]
Waste Destruction Efficiency (DRE)> 99.99%[2]

Table 2: Hazardous Decomposition Products

Decomposition ProductChemical Formula
Nitrogen OxidesNOx
Carbon MonoxideCO
Carbon DioxideCO2
Hydrogen Fluoride GasHF

Source:[1][4][5][6]

Table 3: Chemical Incompatibilities

Incompatible MaterialPotential Hazard
Strong Oxidizing AgentsFire or explosion

Source:[5][6]

Experimental Protocol: Hydrolysis of Benzamides (General Procedure)

While a specific protocol for this compound is not detailed in the available literature, the following general procedure for the hydrolysis of benzamides can be adapted as a pre-treatment step for small quantities of this compound waste in a laboratory setting. This should only be performed by trained personnel in a controlled environment.

Objective: To hydrolyze the amide bond, converting this compound into 4-Fluorobenzoic acid and ammonia, which may be less hazardous for subsequent disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Dilute hydrochloric acid (HCl) for neutralization

  • Appropriate reaction vessel (e.g., round-bottom flask with a condenser)

  • Heating mantle

  • Stir plate and stir bar

  • pH indicator paper or pH meter

Procedure:

  • Reaction Setup: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a magnetic stir bar.

  • Base Hydrolysis: Add a sufficient volume of sodium hydroxide solution to the flask to fully submerge the waste. The simplified reaction is: C₆H₄FCONH₂ + NaOH → C₆H₄FCOONa + NH₃.[7]

  • Heating: Gently heat the mixture with stirring using a heating mantle. The reaction can be monitored for the evolution of ammonia gas (use appropriate detection methods, such as moist pH paper held near the condenser outlet, which will indicate basic vapors).

  • Cooling and Neutralization: Once the reaction is complete (e.g., no more solid this compound is visible and ammonia evolution has ceased), allow the mixture to cool to room temperature.

  • Acidification: Slowly add dilute hydrochloric acid to neutralize the excess sodium hydroxide and precipitate the 4-Fluorobenzoic acid. The solution should be acidic to litmus paper.

  • Collection: The resulting mixture, containing 4-Fluorobenzoic acid, sodium chloride, and water, should be collected in a clearly labeled hazardous waste container for halogenated organic compounds.

Disclaimer: This protocol is a general guideline based on the hydrolysis of benzamides.[7][8][9] It is crucial to conduct a thorough risk assessment and adapt the procedure based on the specific quantities and conditions in your laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzamide
Reactant of Route 2
4-Fluorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。